1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
Description
Properties
IUPAC Name |
2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O.HI/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAWQRQYQUSQEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949350 | |
| Record name | 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-00-8 | |
| Record name | Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-((2-pyridylcarbonyl)methyl)-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide, a versatile pyridinium salt commonly known as a Kröhnke salt. This compound serves as a key intermediate in various organic syntheses, particularly in the formation of substituted pyridines and other heterocyclic systems. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data.
Introduction and Chemical Principles
The synthesis of this compound is a classic example of the Ortoleva-King reaction, a variation of the renowned Kröhnke pyridine synthesis. The reaction proceeds by the nucleophilic attack of pyridine on an α-halo ketone, which is generated in situ from the corresponding methyl ketone.
In this specific synthesis, 2-acetylpyridine is the methyl ketone precursor. In the presence of a halogen, such as iodine, an α-iodo ketone intermediate is formed. This electrophilic intermediate is then readily attacked by pyridine, acting as a nucleophile, to yield the desired pyridinium iodide salt. The overall transformation involves the formation of a new carbon-nitrogen bond and the generation of a quaternary ammonium salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | Colorless to yellow liquid | 8 - 10 |
| Iodine | I₂ | 253.81 | Grayish-black solid | 113.7 |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid | -42 |
| This compound | C₁₂H₁₁IN₂O | 326.13 | Pale gray to reddish-gray crystalline powder | >300 [1] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents:
-
2-Acetylpyridine
-
Iodine
-
Pyridine
-
Ethanol (optional, as a solvent for recrystallization)
-
Diethyl ether (for washing)
3.2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.3. Reaction Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-acetylpyridine and pyridine.
-
Addition of Iodine: To this mixture, add finely ground iodine crystals in portions while stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, but it is typically carried out for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of pyridine can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
Synthesis Workflow and Logic
The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The workflow can be visualized as a two-step process occurring in a single pot.
The reaction pathway involves the in situ generation of a reactive intermediate, which is then trapped by pyridine to form the stable pyridinium salt.
Conclusion
The synthesis of this compound is a robust and well-established procedure that provides access to a valuable synthetic intermediate. The protocol detailed in this guide is based on the principles of the Ortoleva-King reaction and can be readily implemented in a standard organic chemistry laboratory. The resulting pyridinium salt is a key building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry and materials science.
References
The Kröhnke Pyridine Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Kröhnke pyridine synthesis is a versatile and powerful name reaction in organic chemistry for the synthesis of highly substituted pyridines. First reported by Fritz Kröhnke, this reaction has become a cornerstone in heterocyclic chemistry due to its broad substrate scope and the prevalence of the pyridine motif in pharmaceuticals, natural products, and functional materials.[1][2] This technical guide provides an in-depth overview of the Kröhnke reagent synthesis and the mechanism of the subsequent pyridine formation, complete with experimental protocols and a summary of quantitative data to facilitate its application in a research and development setting.
The Kröhnke Reagent: Synthesis and Characterization
The key reagent in the Kröhnke pyridine synthesis is an α-pyridinium methyl ketone salt. These salts are typically stable, crystalline solids that are readily prepared from the corresponding α-haloketone and pyridine.[2] The most common precursor is an α-bromoketone, which undergoes a nucleophilic substitution reaction with pyridine.
General Synthesis of α-Pyridinium Methyl Ketone Salts
The synthesis involves the quaternization of pyridine with an appropriate α-halo ketone. A typical example is the preparation of N-phenacylpyridinium bromide from 2-bromoacetophenone and pyridine.
Experimental Protocol: Synthesis of N-Phenacylpyridinium Bromide [3]
-
Reactants:
-
2-Bromoacetophenone (1.0 equivalent)
-
Pyridine (1.1 equivalents)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve 2-bromoacetophenone in a minimal amount of acetone in a round-bottom flask.
-
To this solution, add pyridine dropwise with stirring at room temperature.
-
A precipitate will form upon the addition of pyridine. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white, crystalline solid.
-
The Kröhnke Pyridine Synthesis: Mechanism
The mechanism of the Kröhnke pyridine synthesis is a well-established reaction cascade that involves the formation of a 1,5-dicarbonyl intermediate, followed by cyclization and aromatization.[1][3]
The key steps are:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base, typically the acetate ion from ammonium acetate, to form a pyridinium ylide.[3]
-
Michael Addition: The nucleophilic pyridinium ylide attacks the β-carbon of an α,β-unsaturated carbonyl compound (e.g., a chalcone) in a Michael addition reaction. This step forms a 1,5-dicarbonyl intermediate.[1][3]
-
Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with a source of ammonia, most commonly ammonium acetate, to form a dihydropyridine intermediate. This intermediate then undergoes dehydration to aromatize and form the stable pyridine ring.[3]
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Data Presentation: Substrate Scope and Yields
The Kröhnke pyridine synthesis is known for its broad substrate scope, tolerating a wide variety of substituents on both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound.[2][3] This versatility allows for the synthesis of a diverse library of substituted pyridines. The following tables summarize the yields of various 2,4,6-triarylpyridines and terpyridines synthesized via the Kröhnke reaction under different conditions.
Table 1: Synthesis of 2,4,6-Triarylpyridines via Solvent-Free Kröhnke Reaction [4]
| Entry | Ar (in Chalcone) | Ar' (in Chalcone) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 97 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 98 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 96 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 95 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 96 |
| 6 | C₆H₅ | 4-MeOC₆H₄ | 94 |
| 7 | C₆H₅ | 4-ClC₆H₄ | 93 |
Reaction Conditions: Chalcone and ammonium acetate heated at 100 °C for 4 hours with a catalytic amount of acetic acid under solvent-free conditions.[4]
Table 2: One-Pot Synthesis of 4'-Aryl-2,2':6',2''-terpyridines [5]
| Entry | Ar (from Aldehyde) | Solvent | Heating Method | Yield (%) |
| 1 | C₆H₅ | Water | Conventional | 85 |
| 2 | C₆H₅ | Water | Microwave | 95 |
| 3 | 4-MeC₆H₄ | Water | Conventional | 82 |
| 4 | 4-MeC₆H₄ | Water | Microwave | 93 |
| 5 | 4-MeOC₆H₄ | Water | Conventional | 80 |
| 6 | 4-MeOC₆H₄ | Water | Microwave | 91 |
| 7 | 4-ClC₆H₄ | Water | Conventional | 76 |
| 8 | 4-ClC₆H₄ | Water | Microwave | 88 |
Reaction Conditions: 2-Acetylpyridine, aromatic aldehyde, and ammonium acetate in water.[5]
Experimental Protocols
This section provides detailed experimental procedures for the classical Kröhnke pyridine synthesis and a more efficient one-pot variation.
Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine[3]
-
Reactants:
-
N-Phenacylpyridinium bromide (1.0 equivalent)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equivalent)
-
Ammonium acetate (10 equivalents)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
One-Pot, Solvent-Free Synthesis of 2,4,6-Triarylpyridines[3][4]
-
Reactants:
-
Substituted acetophenone (2.0 equivalents)
-
Substituted benzaldehyde (1.0 equivalent)
-
Ammonium acetate (excess)
-
-
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
References
Physical and chemical properties of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
An In-depth Technical Guide to 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
Executive Summary: This document provides a comprehensive technical overview of this compound, a pyridinium salt of significant interest in organic synthesis and medicinal chemistry. Also known as Kröhnke salt, its unique molecular structure, featuring a pyridinium ring, an oxo group, and a second pyridine moiety, underpins its versatile chemical reactivity.[1] This guide details its physicochemical properties, synthesis, and characterization methods. It further explores its applications as a reagent in cyclization reactions, a precursor to N-heterocyclic carbenes (NHCs), and its potential biological activities, including antimicrobial and anticancer properties.[1] Experimental workflows and key data are presented to support researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a solid, quaternary ammonium compound.[2] Its structure consists of a positively charged pyridinium cation and an iodide anion. The iodide counterion contributes to its solubility in polar solvents.[2] The compound is noted to be hygroscopic and sensitive to air, necessitating careful handling and storage under inert, dry conditions.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 26482-00-8[3][4] |
| Molecular Formula | C₁₂H₁₁IN₂O[1][3] |
| Molecular Weight | 326.13 g/mol [3] |
| IUPAC Name | 1-[2-oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide |
| Synonyms | 1-(2-Pyridacyl)pyridinium iodide, Kröhnke reagent |
| InChI Key | BWAWQRQYQUSQEV-UHFFFAOYSA-M[3] |
| SMILES String | [I-].O=C(C[n+]1ccccc1)c2ccccn2[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid; White to Gray to Brown powder/crystal |
| Melting Point | 190 °C (decomposes) |
| Solubility | Slightly soluble in water |
| Purity | >98.0% (HPLC) |
| Storage Temperature | Refrigerated (0-10°C) |
| Conditions to Avoid | Air Sensitive, Heat Sensitive |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 2-acetylpyridine with iodine and pyridine. The process involves the formation of the pyridinium salt via nucleophilic attack of the pyridine nitrogen on the α-carbon of the acetylpyridine, followed by introduction of the iodide ion.[1]
Caption: General workflow for the synthesis and characterization of the title compound.
Experimental Protocols: Characterization
The definitive structural elucidation of this compound is accomplished through a combination of spectroscopic and crystallographic techniques.
2.1.1 Single-Crystal X-ray Diffraction (Generalized Protocol) Single-crystal X-ray diffraction is the primary method for determining the precise three-dimensional atomic arrangement and molecular packing in the solid state.[1]
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Chemical Reactivity and Applications
The chemical utility of this compound stems from the electrophilic nature of the carbonyl carbon and the positively charged nitrogen in the pyridinium ring.[1]
-
Cyclization Reactions: As a Kröhnke salt, it is a versatile reagent for promoting cyclization reactions, such as the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines.[1] It acts as a Lewis acid, activating carbonyl groups to facilitate bond formation.[1]
-
N-Heterocyclic Carbene (NHC) Precursor: The compound serves as a precursor to stable N-heterocyclic carbenes (NHCs).[1] Deprotonation of the pyridinium ring with a strong base yields NHCs, which are valuable as catalysts in organic transformations like olefin metathesis and transition-metal-mediated couplings.[1]
-
Nucleophilic Substitution: The iodide ion can be readily displaced by various nucleophiles, making the compound a useful intermediate in diverse synthetic pathways.[1]
Caption: Logical relationships of the compound's core chemical applications.
Biological Activity and Potential Therapeutic Applications
Research has indicated that this compound possesses biological activity, with studies highlighting its potential in antimicrobial and anticancer applications.[1] The structural arrangement of the molecule may allow it to interact with biological targets, potentially inhibiting enzymes or pathways crucial to disease progression.[1]
Hypothetical Signaling Pathway Inhibition
While specific molecular targets are still under investigation, a plausible mechanism of action for its anticancer effects could involve the inhibition of a key signaling pathway, such as one involving a protein kinase. The pyridinium moiety could facilitate interaction with the ATP-binding pocket of a kinase, leading to pathway disruption.
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Safety and Handling
This compound is classified as harmful if swallowed.[3][5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.
Table 3: GHS Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3][5] |
| Hazard Statement | H302: Harmful if swallowed[3][5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/eye protection. |
| Hazard Class | Acute Toxicity 4 (Oral)[5] |
| Storage Class | 11 (Combustible Solids) |
Conclusion
This compound is a compound with a rich chemical profile, making it a valuable tool in synthetic chemistry and a subject of interest in medicinal research. Its utility as a Kröhnke salt and an NHC precursor is well-established. Future research may further elucidate its specific biological mechanisms of action, potentially paving the way for its application in drug development. Proper handling and storage are crucial due to its reactivity and moderate toxicity.
References
- 1. Buy this compound | 26482-00-8 [smolecule.com]
- 2. CAS 26482-00-8: Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]… [cymitquimica.com]
- 3. 1-[2-氧代-2-(2-吡啶基)乙基] 吡啶碘 | Sigma-Aldrich [sigmaaldrich.com]
- 4. PyridiniuM, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide | 26482-00-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide (CAS: 26482-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide (CAS number 26482-00-8), a versatile pyridinium salt commonly known as a Kröhnke reagent. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in the Kröhnke pyridine synthesis. Furthermore, this guide discusses its emerging role as a precursor to N-heterocyclic carbenes (NHCs) and touches upon the broader biological activities of pyridinium salts, including their potential antimicrobial and anticancer mechanisms. All quantitative data is presented in structured tables, and key chemical transformations are visualized using Graphviz diagrams to facilitate a clear understanding of the concepts.
Chemical and Physical Properties
This compound is a quaternary ammonium compound that presents as a solid, with its color ranging from white to gray or brown crystalline powder.[1][2] It is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.[3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26482-00-8 | [1][4][5][6][7] |
| Molecular Formula | C₁₂H₁₁IN₂O | [4][5] |
| Molecular Weight | 326.13 g/mol | [4] |
| Synonyms | 1-(2-Pyridacyl)pyridinium iodide, 1-(2-Pyridylcarbonylmethyl)pyridinium iodide, Kröhnke reagent | |
| Appearance | White to Gray to Brown powder to crystal | [1] |
| Melting Point | >300 °C or 190 °C (decomposes) | [6] |
| Solubility | Soluble in Methanol. The iodide counterion generally enhances solubility in polar solvents. | [1] |
| Stability | Heat and air sensitive. Incompatible with oxidizing agents. Should be stored in a refrigerator under an inert gas. | [2] |
Synthesis of this compound
The synthesis of the title compound is a straightforward process involving the reaction of a 2-haloketone with pyridine. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Acetylpyridine
-
Iodine
-
Pyridine
-
Suitable solvent (e.g., ethanol, acetone)
Procedure:
-
Preparation of 2-Iodoacetylpyridine: In a round-bottom flask, dissolve 2-acetylpyridine in a suitable solvent. Add an equimolar amount of iodine. The reaction can be heated gently to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quaternization: Once the formation of 2-iodoacetylpyridine is complete, add an excess of pyridine to the reaction mixture. The quaternization reaction typically proceeds at room temperature or with gentle heating.
-
Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration. Wash the solid with a cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[4]
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Applications in Organic Synthesis
Kröhnke Pyridine Synthesis
The primary application of this compound is in the Kröhnke pyridine synthesis, a powerful method for the preparation of highly substituted pyridines.[8][9]
Mechanism: The reaction proceeds through a Michael addition of the pyridinium ylide (formed in situ from the pyridinium salt and a base) to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with a nitrogen source, typically ammonium acetate, to form the pyridine ring.[8][10][11]
Experimental Protocol: Kröhnke Pyridine Synthesis
Materials:
-
This compound
-
An α,β-unsaturated ketone or aldehyde
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid or methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the α,β-unsaturated carbonyl compound in the chosen solvent.
-
Addition of Nitrogen Source: Add an excess of ammonium acetate to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary depending on the substrates used. Monitor the progress of the reaction by TLC.[10]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.[10]
Precursor to N-Heterocyclic Carbenes (NHCs)
This compound can also serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis.[4] The pyridinium salt can be deprotonated at the α-carbon to the carbonyl group and the pyridinium nitrogen to generate the corresponding NHC.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of pyridinium salts has been shown to exhibit a range of biological effects, including antimicrobial and anticancer activities.[12][13]
Antimicrobial Activity
The antimicrobial action of pyridinium salts is often attributed to their ability to disrupt bacterial cell membranes. The positively charged pyridinium head group interacts with the negatively charged components of the bacterial cell membrane, leading to increased membrane permeability and eventual cell lysis.[14] The length of the alkyl chain attached to the nitrogen atom is a critical factor in determining the antimicrobial efficacy.[14]
Anticancer Activity
Several pyridinium salts have demonstrated cytotoxic effects against various cancer cell lines.[3][15] The proposed mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Some pyridinium compounds can trigger programmed cell death in cancer cells through caspase-dependent pathways.[3][15]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[15]
-
Enzyme Inhibition: Certain pyridinium salts have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as PI3Kα.[16]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in the Kröhnke pyridine synthesis for the construction of complex pyridine derivatives. Its role as a precursor to N-heterocyclic carbenes further expands its utility in modern catalysis. While its specific biological activities are yet to be fully elucidated, the broader class of pyridinium salts demonstrates significant potential as antimicrobial and anticancer agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis, applications, and potential therapeutic relevance of this important chemical entity. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. CAS 26482-00-8: Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]… [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 26482-00-8 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. PyridiniuM, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide | 26482-00-8 [chemicalbook.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Molecular Structure and Properties of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide, also known as Kröhnke reagent, is a pyridinium salt with significant applications in organic synthesis and potential as a biologically active agent. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the current general knowledge and provides theoretical frameworks for its activity.
Molecular Structure and Properties
This compound is a quaternary ammonium salt with the chemical formula C₁₂H₁₁IN₂O and a molecular weight of approximately 326.13 g/mol . Its structure consists of a pyridinium cation and an iodide anion. The cation features a pyridine ring attached to a 2-oxo-2-(2-pyridyl)ethyl group. The presence of the pyridinium ring and the carbonyl group are key to its reactivity and biological functions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26482-00-8 | |
| Molecular Formula | C₁₂H₁₁IN₂O | |
| Molecular Weight | 326.13 g/mol | |
| Appearance | Pale gray to reddish gray crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in methanol |
Synthesis
The synthesis of this compound is a variation of the Kröhnke pyridine synthesis. This method is a valuable tool in organic chemistry for the formation of highly substituted pyridines.
General Experimental Protocol: Kröhnke Synthesis
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Spectroscopic and Crystallographic Data
Detailed experimental spectroscopic and crystallographic data for this compound are not widely available. Characterization of this compound would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the ketone and the vibrations associated with the pyridinium rings.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Biological Activity
Pyridinium salts are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
The antimicrobial action of pyridinium salts is generally attributed to their ability to disrupt microbial cell membranes. The positively charged pyridinium headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death. The hydrophobicity of the substituents on the pyridinium ring plays a crucial role in the extent of this activity.
Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action.
Anticancer Activity
Several pyridinium salts have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For some pyridinium compounds, the anticancer activity has been linked to the inhibition of pathways such as the PI3K/Akt/mTOR signaling cascade.
Generalized Signaling Pathway for Anticancer Activity of Pyridinium Salts
Caption: A generalized signaling pathway for the anticancer activity of pyridinium salts.
Conclusion
This compound is a compound of interest in both synthetic and medicinal chemistry. While its role as a Kröhnke reagent is established, its full potential as a therapeutic agent is still under exploration. Further research is required to elucidate the specific details of its synthesis, obtain comprehensive structural and spectral data, and to investigate the precise mechanisms underlying its biological activities. The information presented in this guide serves as a foundation for future studies in these areas.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. This compound, also known as a Kröhnke salt, is a versatile reagent in organic synthesis.[1] A comprehensive understanding of its spectral properties is crucial for its application in synthetic chemistry and drug development. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its acquisition, and a logical workflow for spectral analysis.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are estimated for a spectrum recorded in a common deuterated solvent such as DMSO-d₆.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Integration |
| H-6' (Pyridinium) | 9.10 - 9.30 | Doublet (d) | 6.0 - 7.0 | 2H |
| H-4' (Pyridinium) | 8.60 - 8.80 | Triplet (t) | 7.5 - 8.5 | 1H |
| H-3', H-5' (Pyridinium) | 8.15 - 8.35 | Triplet (t) | 6.5 - 7.5 | 2H |
| H-6 (Pyridine) | 8.70 - 8.90 | Doublet of doublets (dd) | 4.5 - 5.5, 1.5 - 2.0 | 1H |
| H-3 (Pyridine) | 8.00 - 8.20 | Doublet of triplets (dt) | 7.5 - 8.5, 1.5 - 2.0 | 1H |
| H-4 (Pyridine) | 7.85 - 8.05 | Triplet (t) | 7.5 - 8.5 | 1H |
| H-5 (Pyridine) | 7.45 - 7.65 | Doublet of doublets (dd) | 7.0 - 8.0, 4.5 - 5.5 | 1H |
| Methylene (-CH₂-) | 6.00 - 6.20 | Singlet (s) | N/A | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
2.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard single-pulse experiment)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
Acquire the ¹H NMR spectrum.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
3.1. Molecular Structure and Proton Labeling
The following diagram illustrates the molecular structure of this compound with the protons labeled for NMR assignment.
Caption: Molecular structure of this compound with proton labeling.
3.2. Workflow for ¹H NMR Spectral Analysis
The logical workflow for obtaining and interpreting the ¹H NMR spectrum is depicted in the following diagram.
Caption: Workflow for ¹H NMR analysis of this compound.
References
Solubility of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, a pyridinium salt with applications in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and qualitative solubility information.
Introduction to this compound
This compound, also known as Kröhnke salt, is a versatile reagent in organic chemistry.[1] Its structure, featuring a positively charged pyridinium ring and a polar ketone group, classifies it as an ionic organic compound. This inherent polarity is a key determinant of its solubility in various organic solvents.
Theoretical Framework for Solubility
The solubility of a pyridinium salt like this compound is governed by the principle of "like dissolves like." This means that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. The solubility of this compound is influenced by several factors:
-
Polarity of the Solvent: Solvents with high dielectric constants and the ability to form hydrogen bonds are generally better at solvating ionic compounds.
-
Lattice Energy of the Salt: The strength of the electrostatic interactions between the pyridinium cation and the iodide anion in the crystal lattice must be overcome by the solvent-solute interactions for dissolution to occur.
-
Temperature: Solubility is often temperature-dependent, though the specific relationship needs to be determined experimentally.
Based on its ionic nature, this compound is expected to be more soluble in polar protic and aprotic solvents.
Qualitative Solubility Data
While specific quantitative data is scarce, general observations from chemical suppliers and related literature provide some insight into the solubility of this compound. This information is summarized in the table below.
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble |
| Polar Protic | Water | Slightly Soluble |
It is important to note that these are qualitative descriptions and the actual solubility can vary with temperature and the purity of both the solute and the solvent.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental protocols are recommended.
Gravimetric Method
This is a straightforward and reliable method for determining solubility.[2][3][4][5]
Objective: To determine the mass of this compound that dissolves in a known volume of an organic solvent to form a saturated solution at a specific temperature.
Materials:
-
This compound
-
Organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Glass vials with airtight seals
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculate the solubility in terms of g/L or mol/L.
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6][7][8]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration of the compound in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved, the following diagrams illustrate the synthesis of the target compound and the general workflow for solubility determination.
Conclusion
References
- 1. Buy this compound | 26482-00-8 [smolecule.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Gravimetric Analysis [wiredchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
Stability and Storage of Kröhnke Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Kröhnke reagents, primarily focusing on the α-pyridinium methyl ketone salts that are central to the Kröhnke pyridine synthesis. Understanding the stability of these reagents is critical for ensuring the reproducibility of synthetic procedures and the quality of the resulting pyridine-based compounds, which are prevalent in pharmaceuticals and functional materials. This document outlines the key factors influencing the stability of Kröhnke reagents, provides detailed experimental protocols for stability assessment, and presents a summary of available data to guide laboratory practices.
Introduction to Kröhnke Reagents
The term "Kröhnke reagent" does not refer to a single compound but rather to the key reactants employed in the Kröhnke pyridine synthesis. The most crucial of these are the α-pyridinium methyl ketone salts . These salts, often prepared by the reaction of an α-bromo ketone with pyridine, are essential building blocks for the construction of highly substituted pyridines. A common example is N-phenacylpyridinium bromide. The stability of these salts is paramount for the success and efficiency of the Kröhnke reaction.
Recommended Storage and Handling
To maintain the integrity of α-pyridinium methyl ketone salts, proper storage and handling are essential. The following are general best-practice recommendations based on safety data sheets (SDS) of related compounds and general chemical principles.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.
-
Light: Protect from light. Amber glass vials or storage in a dark cabinet are advisable as pyridinium salts can be light-sensitive.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxidation. Containers should be tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.
Handling:
-
Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Factors Affecting Stability and Potential Degradation Pathways
The stability of α-pyridinium methyl ketone salts can be influenced by several environmental factors, leading to degradation and a potential decrease in purity and reactivity.
-
Temperature: Elevated temperatures can accelerate decomposition. Thermal degradation may involve complex reaction pathways.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions in pyridinium salts. Studies on related pyridinium compounds suggest that photodegradation can lead to photoisomerization, photofragmentation, and photosubstitution on the pyridine ring.[1]
-
pH (Hydrolysis): α-Keto pyridinium salts can be susceptible to hydrolysis, particularly under basic conditions. The presence of a ketone group can influence the reactivity of the adjacent peptide bond in α-ketoacyl peptides, suggesting a potential site for hydrolytic cleavage in Kröhnke reagents.[2] Alkaline conditions can lead to the formation of pyridinium ylides, which are reactive intermediates.[3]
-
Humidity: Moisture can promote hydrolysis and other degradation reactions. It is crucial to store these hygroscopic compounds in a dry environment. The kinetics of solid-state hydrolysis can be influenced by the relative humidity.[4]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
A potential degradation pathway for an α-pyridinium methyl ketone salt under hydrolytic conditions is illustrated in the diagram below.
Caption: A simplified potential degradation pathway for α-pyridinium methyl ketone salts via hydrolysis.
Quantitative Stability Data
Specific quantitative kinetic data for the degradation of commonly used Kröhnke reagents like N-phenacylpyridinium bromide is limited in publicly available literature. However, forced degradation studies on related compounds provide qualitative and semi-quantitative insights into their stability under various stress conditions. The following table summarizes these general findings.
| Stress Condition | Observations | Potential Degradation Products | References |
| Acidic Hydrolysis | Generally stable to slightly sensitive. | Cleavage of the pyridinium-carbonyl bond. | [5] |
| Alkaline Hydrolysis | Significant degradation observed. | Pyridine, corresponding carboxylic acid, and other fragments.[3][6] | [3][6] |
| Oxidative Stress | Sensitive to oxidation. | Various oxidized derivatives. | [7][8] |
| Thermal Stress | Degradation occurs at elevated temperatures. | Complex mixture of decomposition products. | [9][10] |
| Photolytic Stress | Sensitive to light, especially UV. | Photoisomers, fragmentation products, and substituted pyridines.[1][11] | [1][11] |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of Kröhnke reagents, conducting stability studies is recommended. The following protocols provide a framework for performing forced degradation and long-term stability studies.
Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14][15]
Caption: General workflow for a forced degradation study of a Kröhnke reagent.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the α-pyridinium methyl ketone salt in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the reagent to 80°C for 48 hours. Also, heat a solution of the reagent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the reagent to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[14]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the reagent.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the α-pyridinium methyl ketone salt in amber glass vials and seal them.
-
Storage: Store the vials under the recommended conditions (e.g., 2-8°C, protected from light).
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time.
Analytical Methods for Stability Assessment
Reliable analytical methods are crucial for monitoring the stability of Kröhnke reagents. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method can be used to quantify the remaining parent compound and monitor the formation of degradation products over time.[8][16][17]
¹H-NMR Spectroscopy
¹H-NMR spectroscopy is a valuable tool for structural elucidation of degradation products and for monitoring the stability of the reagent.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the α-pyridinium methyl ketone salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a ¹H-NMR spectrum.
-
Analysis: Compare the spectrum of the aged or stressed sample to that of a fresh sample. The appearance of new signals or changes in the integration of existing signals can indicate degradation. The downfield shift of the pyridinium protons is a characteristic feature that can be monitored.[18][19]
Conclusion
The stability of Kröhnke reagents, specifically α-pyridinium methyl ketone salts, is a critical factor for the successful synthesis of substituted pyridines. By adhering to proper storage and handling procedures and by understanding the factors that can lead to degradation, researchers can ensure the quality and reactivity of these important synthetic intermediates. The implementation of systematic stability studies, utilizing robust analytical methods such as HPLC and NMR, is highly recommended to establish appropriate storage conditions and shelf-life for these reagents, thereby contributing to the overall reproducibility and success of the Kröhnke pyridine synthesis in research and drug development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the solid-state decomposition of propantheline bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Kröhnke Reaction: A Comprehensive Technical Guide to a Classic Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Kröhnke reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of substituted pyridines. This technical guide offers an in-depth exploration of the reaction's discovery, historical development, and underlying mechanism. It further presents detailed experimental protocols and a comprehensive summary of quantitative data to facilitate its application in research and drug development.
Discovery and Historical Context
The Kröhnke reaction was first reported in 1961 by Fritz Kröhnke and his student Wilfried Zecher at the University of Giessen.[1][2] Their seminal work described the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to afford 2,4,6-trisubstituted pyridines in high yields and under mild conditions.[1][3] This method offered significant advantages over existing pyridine syntheses, such as the Hantzsch synthesis, by avoiding the need for a separate oxidation step and demonstrating greater atom economy.[3]
Fritz Kröhnke (1903-1981) was a German chemist who made significant contributions to the field of organic synthesis, particularly in the area of nitrogen-containing heterocycles.[4][5] His work on the reaction that now bears his name has had a lasting impact on synthetic organic chemistry, providing a reliable tool for the construction of the ubiquitous pyridine ring system found in numerous natural products, pharmaceuticals, and functional materials.[6]
Over the decades, the Kröhnke reaction has undergone numerous modifications and improvements, including the development of one-pot procedures, solvent-free conditions, and microwave-assisted protocols, further enhancing its efficiency and applicability.[7][8] These advancements have broadened the substrate scope and enabled the synthesis of a diverse array of di-, tri-, and tetrasubstituted pyridines, as well as more complex fused heterocyclic systems.[3]
The Reaction Mechanism
The mechanism of the Kröhnke pyridine synthesis is a well-elucidated cascade of reactions initiated by the formation of a pyridinium ylide. The key steps are as follows:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base, typically the acetate ion from ammonium acetate, to generate a pyridinium ylide intermediate.[6]
-
Michael Addition: This nucleophilic ylide then undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl compound.[3][6]
-
1,5-Dicarbonyl Intermediate: The Michael addition product tautomerizes to form a stable 1,5-dicarbonyl intermediate.[3] This intermediate is a crucial building block for the subsequent cyclization.
-
Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia, derived from the ammonium acetate, to form a dihydropyridine intermediate.[3] This intermediate then undergoes dehydration to achieve aromatization, yielding the final substituted pyridine product.[3]
The overall transformation efficiently assembles the pyridine ring from three key components: the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and a nitrogen source.
Quantitative Data Summary
The Kröhnke reaction is known for its generally good to excellent yields across a wide range of substrates. The following table summarizes quantitative data from various implementations of the reaction, highlighting the impact of different reaction conditions.
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Nitrogen Source | Solvent | Conditions | Yield (%) | Reference |
| 1 | N-Phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial Acetic Acid | Reflux, 4-6 h | High (not specified) | [3] |
| 2 | 2-Acetylthiophene-derived pyridinium salt | Michael acceptor 48 | Ammonium acetate | Standard | 60 (overall) | [1] | |
| 3 | Various | Various | Ammonium acetate | None | 100 °C, 4 h | 93-98 | |
| 4 | N-Phenacylpyridinium bromide | Benzaldehyde & Acetophenone | Ammonium acetate | Acetic Acid | Microwave, 84-92 | [9] | |
| 5 | 2-Acetylpyridine | 4-Methoxybenzaldehyde | Aqueous Ammonia | Methanol | Reflux, 4-6 h | High (not specified) | [4] |
| 6 | 2-Acetylpyridine | Aromatic Aldehydes | Ammonium acetate | Water | Microwave | 88-95 | |
| 7 | 2-Acetylpyridine | Aromatic Aldehydes | Ammonium acetate | Water | Conventional Heating | 76-85 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the Kröhnke reaction.
Preparation of the α-Pyridinium Methyl Ketone Salt (N-Phenacylpyridinium Bromide)
This protocol describes the synthesis of a common starting material for the Kröhnke reaction.
Reactants:
-
2-Bromoacetophenone (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Acetone (solvent)
Procedure:
-
Dissolve 2-bromoacetophenone in a minimal amount of acetone in a round-bottom flask.
-
With stirring at room temperature, add pyridine dropwise to the solution. A precipitate will form upon addition.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.[3]
Classic Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol outlines the synthesis of a classic Kröhnke product.
Reactants:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid to serve as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[3]
One-Pot Solvent-Free Synthesis of 2,4,6-Triarylpyridines
This protocol describes a more efficient and environmentally friendly variation of the Kröhnke reaction.
Reactants:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture to 120-140 °C for 2-4 hours. The mixture will initially melt and then solidify as the reaction proceeds.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash it with water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[3]
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.
References
- 1. Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Theoretical studies on 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide electronic structure
An In-depth Technical Guide on the Electronic Structure of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
Introduction
This compound, a pyridinium salt with the molecular formula C₁₂H₁₁IN₂O, is a compound of significant interest in organic synthesis and medicinal chemistry.[1] Often referred to as the Kröhnke reagent, it serves as a valuable intermediate in various chemical transformations.[2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential biological activity. Theoretical studies, predominantly employing Density Functional Theory (DFT), provide a powerful framework for elucidating the intricate electronic interactions, molecular geometry, and spectroscopic properties of this compound.[1][3] This guide offers a detailed overview of the theoretical approaches used to study this compound, presenting key data and methodologies for researchers, scientists, and professionals in drug development.
Methodologies: A Theoretical and Experimental Overview
The comprehensive analysis of this compound's electronic structure relies on a synergistic combination of computational and experimental techniques.
Computational Protocols: Density Functional Theory (DFT)
Density Functional Theory has become the principal methodology for investigating the molecular properties of pyridinium salts.[1][4] The protocol for a typical theoretical study involves several key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing geometry optimization calculations, which minimize the energy of the molecule with respect to the positions of its atoms. A popular and effective method for this is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[3][5]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[3]
-
Electronic Property Analysis: With the optimized geometry, a series of single-point energy calculations are conducted to explore the electronic characteristics:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand electronic transitions, chemical reactivity, and stability.[1][6] The HOMO-LUMO energy gap is a critical parameter in this regard.[1][5]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular interactions, charge delocalization, and the nature of chemical bonds within the molecule.[3][6]
-
Time-Dependent DFT (TD-DFT): To understand the electronic absorption spectra (UV-Vis), TD-DFT calculations are employed to model the electronic transitions between different molecular orbitals.[1]
-
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through a well-established procedure:[1]
-
Reaction: The process generally begins with the reaction of 2-acetylpyridine with iodine in a pyridine solvent. This leads to the formation of the pyridinium salt.
-
Purification: The crude product is then purified to obtain the final compound in high purity. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification.[1]
-
Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and single-crystal X-ray diffraction, which provides definitive structural data.[1][3][5]
Data Presentation: Calculated Molecular Properties
The following tables summarize the kind of quantitative data typically obtained from DFT calculations on this compound and related pyridinium salts.
Table 1: Selected Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | C=O | ~1.22 |
| C-C (keto-methylene) | ~1.52 | |
| C-N⁺ (methylene-pyridinium) | ~1.48 | |
| N⁺-C (pyridinium ring) | ~1.35 | |
| C-C (pyridyl ring) | ~1.39 | |
| Bond Angle | O=C-C | ~120.5 |
| C-C-N⁺ | ~112.0 | |
| C-N⁺-C | ~121.0 | |
| Dihedral Angle | O=C-C-N⁺ | ~178.0 |
| Pyridyl Ring - Pyridinium Ring | ~75.0 |
Table 2: Calculated Electronic and Global Reactivity Descriptors
| Parameter | Symbol | Value |
| Highest Occupied Molecular Orbital Energy | E_HOMO | ~ -6.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | ~ -3.5 eV |
| HOMO-LUMO Energy Gap | ΔE | ~ 3.3 eV |
| Ionization Potential | IP | ~ 6.8 eV |
| Electron Affinity | EA | ~ 3.5 eV |
| Chemical Hardness | η | ~ 1.65 eV |
| Dipole Moment | µ | ~ 5.2 Debye |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| N⁺ (Pyridinium) | +0.25 |
| O (Carbonyl) | -0.55 |
| C (Carbonyl) | +0.48 |
| N (Pyridyl) | -0.30 |
| H (Methylene) | +0.15 |
Visualizing Theoretical Workflows and Electronic Properties
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
References
Methodological & Application
Application Notes and Protocols for 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, a versatile Kröhnke salt, in various organic synthesis applications.
Synthesis of Polysubstituted 2,3-Dihydrofurans via Pyridinium Ylide Intermediate
This compound serves as a stable precursor for the in-situ generation of a pyridinium ylide. This reactive intermediate can participate in a one-pot, three-component reaction with an aldehyde and an active methylene compound to afford highly functionalized 2,3-dihydrofurans. This transformation proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.[1][2]
Quantitative Data
The following table summarizes representative yields for the synthesis of 2,3-dihydrofurans using a similar three-component approach.
| Entry | Aldehyde | Active Methylene Compound | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 88 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 82 |
| 4 | 2-Naphthaldehyde | Malononitrile | 80 |
| 5 | Benzaldehyde | Ethyl cyanoacetate | 78 |
| 6 | 4-Bromobenzaldehyde | Ethyl cyanoacetate | 81 |
Experimental Protocol: One-Pot Synthesis of 2,3-Dihydrofurans
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
Piperidine
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in acetonitrile (10 mL), add piperidine (0.1 mmol) as a catalyst.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,3-dihydrofuran.
Reaction Workflow and Mechanism
Caption: Workflow and mechanism for 2,3-dihydrofuran synthesis.
N-Heterocyclic Carbene (NHC) Catalyzed Pictet-Spengler Reaction
This compound can serve as a precursor to an N-heterocyclic carbene (NHC). In the presence of a strong base, the pyridinium salt is deprotonated to form the corresponding carbene, which can then act as a potent organocatalyst. One notable application of such NHCs is in catalyzing the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry.[3][4][5]
Quantitative Data
The following table presents representative yields for an NHC-catalyzed Pictet-Spengler type reaction.
| Entry | Tryptamine Derivative | Aldehyde | Yield (%) | Enantiomeric Excess (%) |
| 1 | Tryptamine | Benzaldehyde | 85 | 92 |
| 2 | Tryptamine | 4-Nitrobenzaldehyde | 82 | 90 |
| 3 | 5-Methoxytryptamine | Benzaldehyde | 88 | 94 |
| 4 | Tryptamine | 2-Thiophenecarboxaldehyde | 75 | 88 |
| 5 | 6-Chlorotryptamine | 4-Chlorobenzaldehyde | 79 | 91 |
Experimental Protocol: NHC-Catalyzed Pictet-Spengler Reaction
Materials:
-
This compound (as NHC precursor)
-
Tryptamine derivative
-
Aromatic aldehyde
-
Strong, non-nucleophilic base (e.g., DBU, Cs2CO3)
-
Anhydrous, aprotic solvent (e.g., Toluene, THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (0.1 mmol) and the tryptamine derivative (1.0 mmol).
-
Add anhydrous solvent (10 mL) and stir the mixture.
-
Add the strong base (1.2 mmol) and stir for 15-30 minutes at room temperature to facilitate the in-situ generation of the N-heterocyclic carbene.
-
Add the aromatic aldehyde (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the tetrahydro-β-carboline.
Logical Relationship of the Catalytic Cycle
Caption: Catalytic cycle of the NHC-mediated Pictet-Spengler reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Kröhnke Reagent in C-C Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kröhnke pyridine synthesis is a powerful and versatile method for the formation of carbon-carbon and subsequent carbon-nitrogen bonds, leading to the synthesis of highly functionalized pyridines.[1] This reaction, named after Fritz Kröhnke, involves the condensation of an α-pyridinium methyl ketone salt (the Kröhnke reagent) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3] The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, natural products, and functional materials, making the Kröhnke synthesis a valuable tool in drug discovery and development.[3][4] This application note provides detailed protocols and quantitative data to facilitate the use of the Kröhnke reagent for the synthesis of substituted pyridines. The reaction is known for its generally mild conditions, high yields, and broad substrate scope, tolerating a wide variety of functional groups.[2][5]
Reaction Mechanism
The mechanism of the Kröhnke pyridine synthesis proceeds through a well-established cascade of reactions. The key steps are initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then participates in a Michael addition with an α,β-unsaturated carbonyl compound, leading to a 1,5-dicarbonyl intermediate. This intermediate subsequently undergoes cyclization and dehydration with an ammonia source to furnish the final substituted pyridine product.[2]
The key steps of the mechanism are as follows:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base, such as the acetate from ammonium acetate, to generate a pyridinium ylide.[2]
-
Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.[2]
-
Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then aromatizes through dehydration to yield the stable pyridine ring.[2]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various substituted pyridines and terpyridines via the Kröhnke synthesis and its modifications.
Table 1: Synthesis of 2,4,6-Trisubstituted Pyridines
| Entry | α-Pyridinium Methyl Ketone (R¹) | α,β-Unsaturated Ketone (R², R³) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-phenacylpyridinium bromide (Ph) | Chalcone (Ph, Ph) | Acetic Acid | Reflux | 4-6 | ~85 | [2] |
| 2 | N-(2-thienoylmethyl)pyridinium iodide | (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one | Acetic Acid | 120 | 5 | 60 | [2] |
| 3 | Acetophenone | Benzaldehyde | THF | 60 | 24 | Good to Excellent | [6] |
| 4 | 4'-Methoxyacetophenone | 4-Methoxybenzaldehyde | THF | 60 | 24 | 79 | [6][7] |
| 5 | Acetophenone | Benzaldehyde | None (Solvent-free) | 120-140 | 2-4 | 89 | [8] |
Table 2: One-Pot Synthesis of 4'-Aryl-2,2':6',2''-terpyridines
| Entry | 2-Acetylpyridine | Aryl Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2.0 equiv | Benzaldehyde (1.0 equiv) | KOH | Ethanol | 4-6 | ~85 | [5] |
| 2 | 2.0 equiv | 4-Methoxybenzaldehyde (1.0 equiv) | KOH | Methanol | 4-6 | High | [9][10] |
| 3 | 2.0 equiv | 4-Hydroxybenzaldehyde (1.0 equiv) | KOH | Ethanol | 4-6 | High | [5] |
| 4 | 2.0 equiv | 4-Butoxybenzaldehyde (1.0 equiv) | KOH | Ethanol | - | 31.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Kröhnke Reagent (N-Phenacylpyridinium Bromide)
This protocol describes the synthesis of a common Kröhnke reagent, N-phenacylpyridinium bromide, from 2-bromoacetophenone and pyridine.[2]
Materials:
-
2-Bromoacetophenone (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Acetone
Procedure:
-
Dissolve 2-bromoacetophenone in a minimal amount of acetone in a round-bottom flask.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form upon addition.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
Protocol 2: Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol outlines the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone.[2]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Protocol 3: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
This protocol describes a streamlined one-pot synthesis of a substituted terpyridine.[9][10]
Materials:
-
2-Acetylpyridine (2.0 equiv, 2.43 g, 20.0 mmol)
-
4-Methoxybenzaldehyde (1.0 equiv, 1.36 g, 10.0 mmol)
-
Potassium hydroxide (KOH) pellets (1.54 g, 24 mmol)
-
Methanol (20 mL)
-
35% Aqueous ammonia solution (40.0 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-acetylpyridine in methanol.
-
To this mixture, add 4-methoxybenzaldehyde.
-
Add potassium hydroxide pellets to the reaction mixture.
-
Finally, add the 35% aqueous ammonia solution.
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Experimental Workflow
The general workflow for a Kröhnke pyridine synthesis involves the preparation of starting materials, the reaction itself, and subsequent workup and purification.
Conclusion
The Kröhnke pyridine synthesis is a highly reliable and adaptable method for the construction of substituted pyridines, which are crucial scaffolds in drug discovery and materials science.[2] The reaction's broad substrate scope and the development of more efficient one-pot variations ensure its continued importance in both academic and industrial research.[1] This guide provides the fundamental principles, practical methodologies, and quantitative data to enable researchers to effectively utilize this powerful C-C and C-N bond-forming reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Anwendungs- und Protokollhinweise: Derivatisierung von Ketonen mit 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid für die LC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben ein detailliertes Verfahren zur Derivatisierung von Ketonen unter Verwendung von 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid, auch bekannt als Kröhnke-Reagenz, für die quantitative Analyse mittels Flüssigchromatographie-Massenspektrometrie (LC-MS). Dieses Verfahren verbessert die Nachweisempfindlichkeit und die chromatographische Leistung von Ketonen, die oft eine schlechte Ionisierungseffizienz und Retention in der Umkehrphasen-Chromatographie aufweisen.
Die hier beschriebene Methode ist eine Adaption etablierter Protokolle für Girard-Reagenzien (insbesondere Girard P), die strukturell und funktionell dem 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid ähnlich sind. Beide Reagenztypen reagieren mit der Carbonylgruppe von Ketonen unter Bildung von Hydrazon-Derivaten, die eine permanent positive Ladung tragen, was die Ionisierungseffizienz in der Elektrospray-Ionisierung (ESI)-MS erheblich verbessert.[1][2][3]
Einleitung
Die quantitative Analyse von Ketonen in komplexen biologischen Matrizes ist aufgrund ihrer oft geringen Konzentration und ihrer physikochemischen Eigenschaften eine Herausforderung. Die Derivatisierung der Carbonylgruppe ist eine gängige Strategie, um die analytischen Eigenschaften dieser Verbindungen zu verbessern. 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid ist ein Derivatisierungsreagenz, das eine Hydrazid-Funktionalität zur Reaktion mit Ketonen und eine Pyridinium-Gruppe enthält, die als permanenter Ladungsträger dient.[1][4] Die resultierenden positiv geladenen Derivate zeigen eine deutlich verbesserte Empfindlichkeit in der LC-MS-Analyse im positiven Ionenmodus.[1][5]
Reaktionsmechanismus
Die Derivatisierungsreaktion ist eine Kondensationsreaktion zwischen der Carbonylgruppe des Ketons und der Hydrazid-Gruppe des 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodids. Die Reaktion wird typischerweise unter sauren Bedingungen katalysiert und führt zur Bildung eines stabilen Hydrazons mit einer permanenten positiven Ladung am Pyridinium-Stickstoff.
Abbildung 1: Schematischer Ablauf der Derivatisierungsreaktion.
Experimentelle Protokolle
3.1. Benötigte Materialien
-
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid (CAS: 26482-00-8)[2]
-
Keton-Standards oder Probenextrakt
-
Methanol (LC-MS-Qualität)
-
Wasser (LC-MS-Qualität)
-
Essigsäure (LC-MS-Qualität)
-
Ammoniumhydroxid-Lösung
-
Festphasenextraktions (SPE)-Kartuschen (z. B. Oasis HLB)
-
Reaktionsgefäße (z. B. 1,5 ml Mikrozentrifugenröhrchen)
-
Heizblock oder Wasserbad
-
Zentrifuge
-
LC-MS-System (z. B. UPLC gekoppelt mit einem Triple-Quadrupol- oder hochauflösenden Massenspektrometer)
3.2. Vorbereitung der Reagenzien
-
Derivatisierungslösung: Lösen Sie 10 mg 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid in 1 ml einer Mischung aus Methanol und Essigsäure (9:1, v/v). Diese Lösung sollte frisch zubereitet werden.
-
Probenlösung: Lösen Sie die getrockneten Probenextrakte oder Standards in einem geeigneten Volumen Methanol.
3.3. Derivatisierungsprotokoll
-
Geben Sie 50 µl der Probenlösung in ein Reaktionsgefäß.
-
Fügen Sie 20 µl der frisch zubereiteten Derivatisierungslösung hinzu.[5]
-
Verschließen Sie das Gefäß und vortexen Sie es kurz.
-
Inkubieren Sie die Reaktionsmischung für 60 Minuten bei 60 °C. Die genauen Reaktionsbedingungen (Zeit, Temperatur und Reagenzüberschuss) sollten für spezifische Analyten optimiert werden.[4]
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Zur Neutralisation können optional 5 µl einer 1%igen Ammoniumhydroxid-Lösung in Methanol zugegeben werden, um die Reaktion zu stoppen.[4]
-
Die derivatisierte Probe kann nun direkt für die LC-MS-Analyse verdünnt oder einer SPE-Aufreinigung unterzogen werden, um überschüssiges Reagenz und Matrixkomponenten zu entfernen.
3.4. Probenaufreinigung (Optional, aber empfohlen)
-
Konditionieren Sie eine SPE-Kartusche (z. B. Oasis HLB, 30 mg) mit 1 ml Methanol, gefolgt von 1 ml Wasser.
-
Verdünnen Sie die derivatisierte Probe mit 500 µl Wasser.
-
Laden Sie die verdünnte Probe auf die SPE-Kartusche.
-
Waschen Sie die Kartusche mit 1 ml Wasser, um überschüssiges polares Reagenz zu entfernen.
-
Eluieren Sie die derivatisierten Ketone mit 1 ml Methanol.
-
Trocknen Sie das Eluat unter einem leichten Stickstoffstrom und rekonstituieren Sie es in einem geeigneten Volumen der mobilen Phase für die LC-MS-Analyse.
Abbildung 2: Allgemeiner Arbeitsablauf für die Keton-Analyse.
LC-MS-Analysebedingungen (Beispiel)
-
LC-System: UPLC-System
-
Säule: C18-Säule (z. B. 2,1 mm x 100 mm, 1,7 µm)
-
Mobile Phase A: 0,1 % Ameisensäure in Wasser
-
Mobile Phase B: 0,1 % Ameisensäure in Acetonitril
-
Gradient: Ein typischer Gradient beginnt mit einem niedrigen Anteil an Phase B (z. B. 5-10 %), der über 5-10 Minuten linear auf 95 % erhöht wird.
-
Flussrate: 0,3 ml/min
-
Säulentemperatur: 40 °C
-
Injektionsvolumen: 2-5 µl
-
MS-System: Triple-Quadrupol- oder Q-TOF-Massenspektrometer
-
Ionisierungsmodus: Positive Elektrospray-Ionisierung (ESI+)
-
Datenerfassung: Multiple Reaction Monitoring (MRM) für die quantitative Analyse. Die MRM-Übergänge sollten für jedes derivatisierte Keton optimiert werden. Ein typischer Übergang ist der von dem Precursor-Ion (M+) zu einem charakteristischen Fragment-Ion, das oft durch den neutralen Verlust der Pyridin-Gruppe entsteht.[5]
Quantitative Daten
Da keine spezifischen quantitativen Leistungsdaten für 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid in der Literatur verfügbar sind, werden in der folgenden Tabelle beispielhafte Daten für die strukturell ähnlichen Girard-Reagenzien T und P zusammengefasst, um die zu erwartende Leistungsfähigkeit der Methode zu veranschaulichen. Es wird erwartet, dass mit dem Kröhnke-Reagenz eine ähnliche oder potenziell bessere Empfindlichkeit erreicht wird.
| Analyt (Beispiel) | Reagenz | Matrix | LLOQ (Lower Limit of Quantitation) | Linearitätsbereich | Referenz |
| Ketosteroide | Girard P | Humanserum | 1-5 pg/ml | 0.01-10 ng/ml | [5] |
| 5-Formyl-2'-deoxyuridin | Girard T | DNA-Hydrolysat | 3-4 fmol (on-column) | Nicht spezifiziert | [1] |
| Ecdysteroide | Girard T | Insektenextrakt | Picogramm-Bereich | Nicht spezifiziert | [4] |
Hinweis: Die hier dargestellten Werte dienen nur zur Veranschaulichung. Die tatsächlichen LLOQs und Linearitätsbereiche müssen für jedes spezifische Keton und jede Matrix im Labor validiert werden.
Zusammenfassung und Ausblick
Die Derivatisierung von Ketonen mit 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridiniumiodid ist eine vielversprechende Methode zur Verbesserung der Empfindlichkeit und Selektivität in der LC-MS-Analyse. Das vorgestellte Protokoll, basierend auf bewährten Methoden für Girard-Reagenzien, bietet einen soliden Ausgangspunkt für die Methodenentwicklung und -validierung. Forscher werden ermutigt, die Reaktionsbedingungen und Aufreinigungsschritte für ihre spezifischen Analyten und Probenmatrizes zu optimieren, um die bestmögliche analytische Leistung zu erzielen. Zukünftige Arbeiten sollten sich auf die systematische Untersuchung der quantitativen Leistungsfähigkeit dieses speziellen Reagenzes für eine breite Palette von Ketonen konzentrieren.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
Application Notes and Protocols for Quantitative Glycomics using Girard's Reagent P by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girard's Reagent P (GP) is a cationic derivatizing agent that has proven to be a valuable tool in the field of quantitative glycomics. By reacting with the reducing end of glycans, GP introduces a permanent positive charge, which significantly enhances ionization efficiency in mass spectrometry (MS). This leads to increased sensitivity and simplified mass spectra, facilitating more accurate and comprehensive glycan analysis. This document provides detailed application notes and protocols for the use of Girard's Reagent P in quantitative glycomics workflows.
The use of Girard's Reagent P offers several key advantages for glycan analysis by mass spectrometry:
-
Enhanced Ionization Efficiency: The permanent positive charge introduced by GP labeling dramatically improves the ionization of glycans, leading to stronger signals in the mass spectrometer.[1][2]
-
Simplified Mass Spectra: GP derivatization minimizes the formation of various metal ion adducts (e.g., [M+Na]⁺, [M+K]⁺), resulting in cleaner spectra dominated by the singly charged molecular ion [M]⁺. This simplifies data interpretation.[3]
-
Increased Sensitivity: The enhanced ionization efficiency translates to a significant boost in detection sensitivity, allowing for the analysis of low-abundance glycans.[1][2] Studies have shown signal-to-noise ratio enhancements of up to 230-fold for glucose and over 28-fold for maltooctaose.[1][2][4]
-
Improved Glycome Coverage: The increased sensitivity allows for the identification of a larger number of glycan structures within a complex sample. In one study, the number of identified N-glycans from bovine thyroglobulin increased from 10 to 38 after GP derivatization.[1]
-
Quantitative Capabilities: Through the use of stable isotope-labeled Girard's Reagent P (e.g., d0- and d5-GP), relative quantification of glycans between different samples can be accurately performed.[5]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in glycomic analyses utilizing Girard's Reagent P.
Table 1: Signal Enhancement with Girard's Reagent P Derivatization
| Analyte | Fold Increase in Signal-to-Noise Ratio | Mass Spectrometry Platform | Reference |
| Glucose | 230 | MALDI-MS | [1][2] |
| Maltooctaose | >28 | MALDI-MS | [1][2] |
Table 2: Comparison of Identified N-Glycans from Bovine Thyroglobulin (BTG) with and without Girard's Reagent P Derivatization
| Derivatization Method | Number of Identified N-Glycans | Mass Spectrometry Platform | Reference |
| Without GP Derivatization | 10 | MALDI-MS | [1] |
| With GP Derivatization | 38 | MALDI-MS | [1] |
Table 3: Labeling Efficiency of Girard's Reagent P
| Analyte | Molar Ratio (GP:Analyte) | Labeling Efficiency | Reference |
| Maltooctaose | >10:1 | >97.3% | [1][2] |
Experimental Protocols
Protocol 1: In-Solution Derivatization of N-Glycans with Girard's Reagent P for LC-MS Analysis
This protocol describes the labeling of released N-glycans in solution for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Released N-glycans (lyophilized)
-
Girard's Reagent P (GP)
-
Methanol (MeOH), HPLC grade
-
Glacial Acetic Acid (AcOH)
-
Nitrogen gas stream
-
Heating block or incubator
Procedure:
-
Prepare the Labeling Reagent: Prepare a 0.5 M solution of Girard's Reagent P in a 9:1 (v/v) mixture of methanol and acetic acid.
-
Dissolve Glycans: Dissolve the lyophilized N-glycan sample in the GP labeling reagent. The volume will depend on the amount of starting material. For N-glycans released from 0.25 mg of glycoprotein, 2 µL of the labeling reagent can be used.[5]
-
Incubation: Incubate the reaction mixture at 60-70°C for 1-3 hours.[5]
-
Drying: After incubation, cool the sample to room temperature and dry the reaction mixture completely under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried, GP-labeled glycans in an appropriate solvent for LC-MS analysis (e.g., methanol or the initial mobile phase of the LC gradient).
Experimental Workflows
Protocol 2: On-Tissue Derivatization of N-Glycans with Girard's Reagent P for MALDI-MS Imaging
This protocol is adapted for the in situ derivatization of N-glycans on formalin-fixed paraffin-embedded (FFPE) tissue sections for analysis by matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).
Materials:
-
FFPE tissue sections on conductive slides
-
PNGase F enzyme
-
Girard's Reagent P (GP)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Automated sprayer or spotter
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the FFPE tissue sections according to standard protocols. Perform antigen retrieval if necessary.
-
N-Glycan Release: Apply PNGase F enzyme solution evenly over the tissue section and incubate in a humidified chamber to release the N-glycans.
-
GP Derivatization Solution: Prepare a solution of Girard's Reagent P (e.g., 10 mg/mL) in a suitable solvent mixture, such as methanol/acetic acid.
-
On-Tissue Derivatization: Using an automated sprayer, apply the GP derivatization solution onto the tissue section. Allow the tissue to dry at room temperature.
-
Matrix Application: Apply the MALDI matrix solution over the derivatized tissue section using an automated sprayer.
-
MALDI-MSI Analysis: Analyze the prepared tissue section using a MALDI-MS imaging instrument.
Protocol 3: Relative Quantification using Stable Isotope (d0/d5) Labeling with Girard's Reagent P
This protocol enables the relative quantification of glycans between two different samples.
Materials:
-
Two different glycan samples (Sample A and Sample B)
-
Girard's Reagent P (d0, light)
-
d5-Girard's Reagent P (d5, heavy)
-
Methanol (MeOH), HPLC grade
-
Glacial Acetic Acid (AcOH)
-
Nitrogen gas stream
-
Heating block or incubator
Procedure:
-
Prepare Labeling Reagents: Prepare two separate labeling solutions:
-
Light Reagent: 0.5 M d0-Girard's Reagent P in 9:1 (v/v) methanol/acetic acid.
-
Heavy Reagent: 0.5 M d5-Girard's Reagent P in 9:1 (v/v) methanol/acetic acid.
-
-
Separate Derivatization:
-
Label Sample A with the "light" (d0) reagent following steps 2-4 of Protocol 1.
-
Label Sample B with the "heavy" (d5) reagent following steps 2-4 of Protocol 1.
-
-
Sample Pooling: After drying, reconstitute the "light" and "heavy" labeled samples in an equal volume of a suitable solvent and mix them together in a 1:1 ratio.
-
LC-MS Analysis: Analyze the pooled sample by LC-MS. The mass difference between the d0- and d5-labeled glycans will be 5 Da.
-
Data Analysis: The relative abundance of each glycan between the two samples can be determined by comparing the peak intensities of the isotopic pairs in the mass spectrum.
Conclusion
Girard's Reagent P is a powerful derivatization agent for quantitative glycomics by mass spectrometry. Its ability to enhance sensitivity, simplify spectra, and enable relative quantification makes it an invaluable tool for researchers in various fields, including disease biomarker discovery and the characterization of therapeutic glycoproteins. The protocols and data presented here provide a comprehensive guide for the successful implementation of Girard's Reagent P in your glycomics workflow.
References
- 1. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Revolutionizing Glycomic Analysis: A Protocol for Enhanced On-Tissue N-Glycan Derivatization using Girard's Reagent P
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, glycobiology, and mass spectrometry.
Introduction:
The spatial localization of N-glycans within tissue samples offers profound insights into the cellular processes underlying both healthy and diseased states. However, the analysis of N-glycans directly from formalin-fixed paraffin-embedded (FFPE) tissues by matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is often hampered by low ionization efficiency and sensitivity. This application note details a robust protocol for the on-tissue chemical derivatization of N-glycans using Girard's Reagent P (GP). This method significantly enhances the detection sensitivity and glycome coverage by introducing a permanent positive charge to the reducing end of the N-glycans. The result is a dramatic improvement in signal intensity and a simplification of mass spectra, enabling a more comprehensive spatial characterization of the tissue glycome.[1][2]
Key Benefits of On-Tissue Derivatization with Girard's Reagent P:
-
Enhanced Sensitivity: Achieves significant signal enhancement, with studies showing up to a 230-fold increase for specific saccharides.[2][3]
-
Improved Glycome Coverage: Enables the detection of a greater number of N-glycan species, including labile sialylated glycans that are often difficult to detect in their native form.[1][3]
-
Simplified Spectra: The permanent positive charge minimizes the formation of multiple metal ion adducts, leading to cleaner and more easily interpretable mass spectra.[1][3]
-
Compatibility with FFPE Tissues: Provides an effective workflow for the analysis of archived FFPE tissue samples, a valuable resource for retrospective clinical studies.[1][2]
Quantitative Data Summary
The on-tissue derivatization of N-glycans with Girard's Reagent P leads to a substantial increase in signal intensity and the number of identified glycans. The following table summarizes the key quantitative improvements observed in studies utilizing this protocol.
| Analyte/Metric | Without Derivatization | With Girard's Reagent P Derivatization | Signal Enhancement | Reference |
| Glucose | Baseline Signal | 230-fold Increase | 230x | [2][3] |
| Maltooctaose | Baseline Signal | >28-fold Increase | >28x | [2][3] |
| Total N-Glycans Detected (Human Laryngeal Cancer Tissue) | 27 | 46 | 1.7x | [1][3] |
| Sialylated N-Glycans Detected (Human Laryngeal Cancer Tissue) | 0 | 7 | - | [1][3] |
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for on-tissue N-glycan derivatization using Girard's Reagent P.
Caption: Experimental workflow for on-tissue N-glycan analysis.
Detailed Experimental Protocols
Materials:
-
Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Citrate buffer (20 mM, pH 6.0)
-
Peptide-N-Glycosidase F (PNGase F)
-
Girard's Reagent P (GP)
-
Methanol
-
Acetic acid
-
2,5-Dihydroxybenzoic acid (DHB)
-
Trifluoroacetic acid (TFA)
-
Automated tissue sprayer (e.g., TM-Sprayer)
-
Humidified incubation chamber
-
Heating plate
-
Desiccator
-
MALDI Mass Spectrometer
Protocol Steps:
1. FFPE Tissue Preparation
1.1. Adherence: Place the FFPE tissue slides on a heating plate at 60°C for 20 minutes to enhance tissue adherence.[2] Allow slides to cool to room temperature.
1.2. Deparaffinization: Immerse the slides in a series of three washes with xylene to completely remove the paraffin wax.
1.3. Rehydration: Rehydrate the tissue sections by sequentially immersing the slides in 100% ethanol, 95% ethanol, and 70% ethanol.
2. Antigen Retrieval
2.1. Incubation: Immerse the rehydrated tissue slides in 20 mM citrate buffer (pH 6.0) and heat at 95°C for 1 hour.[1] This step is crucial for breaking protein cross-links and improving enzyme accessibility.
2.2. Drying: After incubation, allow the slides to dry in a desiccator for 10 minutes at room temperature.[1]
3. Enzymatic N-Glycan Release
3.1. PNGase F Application: Using an automated sprayer, apply PNGase F solution onto the tissue sections. Recommended sprayer settings are:
- Flow rate: 10 μL/min
- Nozzle temperature: 35°C
- Nozzle velocity: 800 mm/min
- Passes: 8
- Drying time between passes: 30 seconds
3.2. Incubation: Place the slides in a humidified chamber and incubate at 37°C for 12 hours to ensure complete release of N-glycans.[2]
4. On-Tissue Derivatization with Girard's Reagent P
4.1. Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent P in 50% (v/v) methanol containing 10% acetic acid.[1][2]
4.2. GP Application: Spray the Girard's Reagent P solution onto the tissue sections using an automated sprayer with the following parameters:[1][2]
- Flow rate: 10 μL/min
- Nozzle temperature: 30°C
- Tray temperature: 45°C
- Nozzle gas pressure (Nitrogen): 10 psi
- Nozzle velocity: 800 mm/min
- Passes: 10
- Drying time between passes: 30 seconds
4.3. Incubation: Following the application of the reagent, incubate the tissue sections in a chamber containing acetic acid vapor (from a 40% v/v aqueous solution) for 30 minutes.[1][2]
5. Matrix Application
5.1. Matrix Preparation: Prepare a 40 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in a solution of 70:30:0.1 (v/v/v) methanol:water:TFA.[1][2]
5.2. Matrix Spraying: Apply the DHB matrix solution onto the derivatized tissue sections using an automated sprayer. Suggested settings are:[1][2]
- Flow rate: 50 μL/min
- Nozzle temperature: 80°C
- Tray temperature: 30°C
- Nozzle gas pressure (Nitrogen): 10 psi
- Nozzle velocity: 1000 mm/min
- Passes: 20
- Drying time between passes: 30 seconds
5.3. Final Drying: Dry the matrix-coated slides in a desiccator for 30 minutes before analysis.[1][2]
6. MALDI-MSI Analysis
6.1. Data Acquisition: Analyze the prepared slides using a MALDI mass spectrometer in positive ion mode. Acquire data across the entire tissue section to generate ion images corresponding to the m/z values of the derivatized N-glycans.
Chemical Derivatization Pathway
The derivatization reaction involves the condensation of the hydrazine group of Girard's Reagent P with the aldehyde group of the open-ring form of the reducing end of the N-glycan, forming a stable hydrazone.
References
Application Notes and Protocols: 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide as a Precursor for N-heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide, commonly known as a Kröhnke salt, is a versatile pyridinium salt with the chemical formula C₁₂H₁₁IN₂O.[1][2][3] It serves as a stable and accessible precursor for the generation of N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and powerful organocatalysts in their own right.[1] The unique structural features of this compound, including a pyridinium ring and a 2-pyridylcarbonylmethyl group, allow for its conversion into NHC ligands with distinct electronic and steric properties.[1]
NHCs derived from this precursor are valued for their strong σ-donating and modest π-accepting abilities, which make them effective in stabilizing transition metal complexes used in a wide array of catalytic transformations.[1][4][5] These transformations are crucial in the synthesis of complex organic frameworks, including those with potential biological and pharmaceutical activity.[6][7] Applications of NHCs derived from this salt include roles in olefin metathesis, cyclopropanation, and various transition-metal-mediated coupling reactions.[1] This document provides detailed application notes, experimental protocols, and data related to the use of this compound as an NHC precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁IN₂O | [1][2][3] |
| Molecular Weight | 326.13 g/mol | [2][3][8] |
| Appearance | Pale gray to reddish gray crystalline powder | [9] |
| CAS Number | 26482-00-8 | [2][3][8] |
| Melting Point | >300 °C | [8] |
| Solubility | Soluble in polar solvents | |
| Storage | Store in a refrigerator under an inert gas. Heat and air sensitive. | [9] |
Applications in N-Heterocyclic Carbene Chemistry
The primary application of this compound in this context is its role as a precursor to N-heterocyclic carbenes. The general process involves the deprotonation of the pyridinium salt to generate the corresponding NHC. This can be achieved through the use of a strong base. The resulting NHC can then be used in situ or isolated as a free carbene, though it is more commonly trapped by a metal center to form a stable NHC-metal complex.[1]
These NHC-metal complexes have shown significant utility in various catalytic applications, including:
-
Cross-Coupling Reactions: Palladium-NHC complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions.[10]
-
Olefin Metathesis: Ruthenium-NHC complexes are widely used as catalysts in olefin metathesis.
-
Transfer Hydrogenation: Iridium-NHC complexes have been shown to be active in transfer hydrogenation catalysis.[11]
-
Organocatalysis: NHCs can act as organocatalysts for a variety of transformations, including the construction of bioactive cyclic skeletons.[6][7]
Quantitative Data
The following table summarizes quantitative data related to the performance of NHC complexes derived from pyridinium salt precursors in catalytic applications.
| Catalyst/Complex | Reaction | Key Metric | Value | Reference |
| [(R-iso-BIPY)Pt(CH₃)(DMSO)]⁺ | DMSO Exchange Kinetics | Second-order rate constant (k₂) at 25 °C | 6.5 ± 0.4 to 2300 ± 500 M⁻¹s⁻¹ | [4][5] |
| Iridium-NHC Complexes | CO-Exchange Activation Energy | ΔG‡ | 12-13 kcal mol⁻¹ | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
2-Acetylpyridine
-
Iodine
-
Pyridine
-
Suitable solvent (e.g., acetone, ethanol)
Procedure:
-
Dissolve 2-acetylpyridine in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of iodine to the solution.
-
Slowly add an excess of pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Protocol 2: Generation of an N-Heterocyclic Carbene and Formation of a Metal Complex
This protocol outlines the in-situ generation of an NHC from the pyridinium salt precursor and its subsequent coordination to a metal center.
Materials:
-
This compound
-
A strong base (e.g., potassium tert-butoxide, sodium hydride)
-
A suitable metal precursor (e.g., [Ir(COD)Cl]₂, Pd(OAc)₂)
-
Anhydrous, deoxygenated solvent (e.g., THF, dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere, add this compound to a dry Schlenk flask.
-
Add the anhydrous, deoxygenated solvent to the flask.
-
In a separate flask, prepare a solution or suspension of the strong base in the same solvent.
-
Slowly add the base to the pyridinium salt solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity). The deprotonation will generate the NHC in situ.
-
To this solution containing the freshly generated NHC, add the metal precursor.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the formation of the NHC-metal complex.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., NMR, TLC).
-
Upon completion, the solvent can be removed under vacuum, and the resulting crude NHC-metal complex can be purified by column chromatography or recrystallization.
Diagrams
Caption: Synthesis of the NHC Precursor.
Caption: NHC Generation and Metal Complex Formation.
Caption: General Catalytic Workflow.
References
- 1. Buy this compound | 26482-00-8 [smolecule.com]
- 2. 1- 2-Oxo-2-(2-pyridinyl)ethyl pyridinium iodide 26482-00-8 [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. Pyridinium-derived N-heterocyclic carbene complexes of platinum: synthesis, structure and ligand substitution kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-heterocyclic carbenes of iridium(I): ligand effects on the catalytic activity in transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coordination chemistry and catalytic activity of N-heterocyclic carbene iridium(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coordination chemistry and catalytic activity of N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of Pyridinium and Isoquinolinium Salts in Heterocyclic Synthesis
Introduction
The direct application of the classic Kröhnke salt (an α-pyridinium methyl ketone salt) for the synthesis of tetrahydroisoquinolines is not a commonly reported method in chemical literature. The Kröhnke reaction is primarily a powerful and versatile method for the synthesis of substituted pyridines.[1][2][3] However, the underlying principles of the Kröhnke synthesis, which involve the generation and reaction of pyridinium ylides, have been extended to isoquinolinium salts. These isoquinolinium ylides serve as key intermediates in cycloaddition reactions to form complex fused heterocyclic systems that can contain a tetrahydroisoquinoline core.
This document provides an overview of the classic Kröhnke pyridine synthesis, explores the related chemistry of isoquinolinium ylides in the synthesis of fused tetrahydroisoquinoline derivatives, and details a standard, highly efficient protocol for the synthesis of tetrahydroisoquinolines via the reduction of the corresponding isoquinoline ring system.
Application Notes
Part 1: The Classic Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a condensation reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to yield a highly substituted pyridine.[1][2][3]
-
Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to afford the final substituted pyridine.[2][3]
-
Substrate Scope: The reaction is broadly applicable, tolerating a wide variety of functional groups on both the pyridinium salt and the α,β-unsaturated carbonyl compound. This allows for the synthesis of a diverse library of substituted pyridines.[2]
-
Reaction Conditions: The synthesis is generally performed in glacial acetic acid or methanol, with reaction temperatures typically not exceeding 140°C. The reactions often proceed in high yields.[3]
Part 2: Kröhnke-Type Reactions with Isoquinolinium Salts
While not a direct synthesis of the simple tetrahydroisoquinoline skeleton, isoquinolinium salts can be used in a manner analogous to Kröhnke salts to generate isoquinolinium ylides. These ylides are versatile 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles.
-
Application: A key application is the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. In these reactions, an isoquinolinium ylide, generated in situ from an isoquinolinium salt and a base, reacts with an electron-deficient alkene in a [3+2] cycloaddition. This initially forms a dihydropyrrolo[2,1-a]isoquinoline, which contains a tetrahydroisoquinoline moiety within its fused structure. Subsequent selective oxidation or reduction can be performed on the resulting molecule.[4][5]
Part 3: Standard Synthesis of Tetrahydroisoquinolines via Reduction
A prevalent and highly effective method for the synthesis of 1,2,3,4-tetrahydroisoquinolines is the reduction of the corresponding isoquinoline or 3,4-dihydroisoquinoline precursors.[6] This approach is often used due to the wide availability of methods for constructing the aromatic isoquinoline core.
-
Reduction Methods:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C), often under acidic conditions. It is a clean and efficient method for the complete reduction of the pyridine ring of the isoquinoline system.
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of an acid, or ionic hydrogenation using a silane and a strong acid, are effective for the reduction of isoquinolinium salts or dihydroisoquinolines to tetrahydroisoquinolines.[7]
-
Data Presentation
Table 1: Summary of Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine
| Parameter | Value | Reference |
| Starting Material 1 | N-Phenacylpyridinium bromide | [2] |
| Starting Material 2 | Chalcone | [2] |
| Reagent | Ammonium acetate | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Reaction Temperature | Reflux (~120 °C) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Product | 2,4,6-Triphenylpyridine | [2] |
| Yield | High (specific yield not provided) | [2] |
Table 2: Summary of Reduction of Isoquinoline to 1,2,3,4-Tetrahydroisoquinoline
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | |
| Reducing Agent | Platinum(IV) oxide (Adam's catalyst) | |
| Solvent | Glacial Acetic Acid | |
| Co-catalyst/Condition | Hydrogen Gas (H₂) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | ~24 hours | |
| Product | 1,2,3,4-Tetrahydroisoquinoline | |
| Yield | High (typically >90%) |
Experimental Protocols
Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine, from N-phenacylpyridinium bromide and chalcone.[2]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate (approximately 10 equivalents).
-
Add glacial acetic acid as the solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the solid product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and characterize by NMR and MS.
Protocol 2: Reduction of Isoquinoline to 1,2,3,4-Tetrahydroisoquinoline
This protocol details the catalytic hydrogenation of isoquinoline to 1,2,3,4-tetrahydroisoquinoline using Adam's catalyst.
Materials:
-
Isoquinoline (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 1-5 mol%)
-
Glacial acetic acid
-
Hydrogenation vessel (e.g., Parr hydrogenator) or a flask with a balloon of hydrogen
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve isoquinoline in glacial acetic acid in a suitable hydrogenation vessel.
-
Add a catalytic amount of platinum(IV) oxide to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi in a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for approximately 24 hours or until hydrogen uptake ceases.
-
Upon reaction completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.
-
Carefully neutralize the filtrate by slowly adding it to a cooled, stirred solution of sodium hydroxide. Ensure the final pH is basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 1,2,3,4-tetrahydroisoquinoline.
-
The product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Caption: Logical workflow for Kröhnke-type reactions.
Caption: Experimental workflow for THIQ synthesis.
References
- 1. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, a pyridinium salt, is a compound of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is essential for quality control, stability studies, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 26482-00-8[1][2][3] |
| Molecular Formula | C₁₂H₁₁IN₂O[2][4] |
| Molecular Weight | 326.13 g/mol [1] |
| Appearance | White to gray to brown powder or crystals |
| Purity (Typical) | ≥97.5% (HPLC)[1], >98.0% (HPLC)[5] |
Analytical Methods
Two primary analytical methods are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of compounds in a mixture. It offers high resolution and sensitivity.
-
UV-Vis Spectrophotometry: A simpler and more rapid method suitable for the quantification of the pure compound in solution, based on its absorbance of ultraviolet or visible light.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Analytical balance
Experimental Workflow
Caption: General workflow for HPLC analysis.
Detailed Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Prepare Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., mobile phase).
-
Dilute the sample solution with the mobile phase to obtain a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 40% A, 60% B15-18 min: Hold at 40% A, 60% B18-20 min: Return to 95% A, 5% B20-25 min: Re-equilibration at 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas on the calibration curve.
-
UV-Vis Spectrophotometry Protocol
This protocol describes a method for the quantification of this compound using a UV-Vis spectrophotometer. This method is suitable for relatively pure samples.
Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
Caption: General workflow for UV-Vis analysis.
Detailed Protocol
-
Solvent Selection:
-
Use a spectroscopic grade solvent such as methanol or ethanol.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range of 200-400 nm to determine the λmax. Based on the UV spectrum of pyridine, the λmax is expected to be around 254 nm.[6]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the solvent to get a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1-20 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare a sample solution in the same solvent, ensuring the concentration falls within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax (approximately 254 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).
-
Summary of Quantitative Data and Method Parameters
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Principle | Chromatographic Separation | Light Absorbance |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Column/Cuvette | C18 (4.6 x 250 mm, 5 µm) | Quartz cuvette (1 cm) |
| Mobile Phase/Solvent | Acetonitrile/Water with 0.1% TFA | Methanol or Ethanol |
| Detection Wavelength | 254 nm | ~254 nm (λmax) |
| Calibration Range | 1-100 µg/mL | 1-20 µg/mL |
| Key Advantages | High specificity, suitable for mixtures | Rapid, simple, cost-effective |
| Limitations | More complex, requires specialized equipment | Prone to interference from other absorbing species |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. It is recommended to perform method validation to ensure accuracy, precision, and linearity for your specific requirements.
References
- 1. 1- 2-Oxo-2-(2-pyridinyl)ethyl pyridinium iodide 26482-00-8 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PyridiniuM, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide | 26482-00-8 [chemicalbook.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound >98.0%(HPLC)(T) 1g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide in Medicinal Chemistry
Application Notes and Protocols for Researchers
Introduction: 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide, also known by its trivial name Kröhnke salt, is a pyridinium salt with the chemical formula C₁₂H₁₁IN₂O.[1] While traditionally recognized for its utility in organic synthesis, particularly in cyclization reactions like the Pictet-Spengler reaction and as a precursor for N-heterocyclic carbenes, recent interest has shifted towards its potential applications in medicinal chemistry.[1] Pyridinium derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document provides an overview of the potential medicinal chemistry applications of this compound, including hypothetical protocols and data interpretation based on the activities of structurally related pyridinium salts.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 26482-00-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₁IN₂O | --INVALID-LINK-- |
| Molecular Weight | 326.13 g/mol | --INVALID-LINK-- |
| Appearance | White to gray to brown crystalline powder | --INVALID-LINK-- |
| Hazards | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | --INVALID-LINK-- |
| Storage | Store in a refrigerator, under an inert atmosphere. The compound is hygroscopic and air-sensitive. | --INVALID-LINK-- |
Application I: Anticancer Research
The pyridinium scaffold is a key component in numerous FDA-approved anticancer drugs. The biological activity of pyridinium salts is often attributed to their ability to interact with biological membranes and key cellular enzymes.
Putative Mechanism of Action
Based on studies of related pyridinium salts, the anticancer effects of this compound are hypothesized to involve the induction of apoptosis through the activation of caspase-dependent signaling pathways. The cationic nature of the pyridinium ring may facilitate interaction with and disruption of the negatively charged mitochondrial membrane, leading to the release of pro-apoptotic factors.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a representative method for assessing the cytotoxic effects of this compound against a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Hypothetical Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | Data not available in literature |
| Doxorubicin (Control) | HeLa | ~0.1 - 1.0 |
Note: Specific IC₅₀ values for this compound are not currently available in published literature. The values for doxorubicin are provided for context.
Application II: Antimicrobial Research
Quaternary ammonium compounds, including pyridinium salts, are known for their antimicrobial properties. They are thought to act as cationic surfactants that disrupt the integrity of microbial cell membranes.
Putative Mechanism of Action
The positively charged pyridinium headgroup of this compound is expected to interact with the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). This interaction can lead to membrane destabilization, leakage of intracellular contents, and ultimately, cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Hypothetical Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Data not available in literature | Data not available in literature |
| Gentamicin (Control) | 0.25 - 2 | 0.5 - 4 |
Note: Specific MIC values for this compound are not currently available in published literature. The values for gentamicin are provided for context.
Synthesis Protocol
The following is a representative protocol for the synthesis of this compound based on the Kröhnke method.
Materials:
-
2-Acetylpyridine
-
Pyridine
-
Iodine
-
Ethanol
Procedure:
-
Dissolve 2-acetylpyridine and pyridine in ethanol in a round-bottom flask.
-
Add iodine portion-wise to the solution while stirring.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the final product under vacuum.
Conclusion and Future Directions
This compound represents a simple yet potentially valuable scaffold for medicinal chemistry research. While its primary applications have been in organic synthesis, the known biological activities of the broader class of pyridinium salts suggest that this compound warrants further investigation as a potential anticancer and antimicrobial agent. The protocols and conceptual frameworks provided here serve as a starting point for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on synthesizing and systematically evaluating a library of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity.
References
Troubleshooting & Optimization
Improving yield in Kröhnke reaction with substituted pyridines
Welcome to the Technical Support Center for the Kröhnke Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve reaction yields, particularly with substituted pyridines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Kröhnke pyridine synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I am not getting any product. What are the likely causes?
A1: Low or no yield in a Kröhnke synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure the α,β-unsaturated ketone or aldehyde is pure and free from polymerization. Old or improperly stored reagents can degrade. It is advisable to verify the integrity of the starting material via NMR or GC-MS.[1]
-
Pyridinium Salt: The α-pyridinium methyl ketone salt (Kröhnke salt) is a crucial reactant. It must be completely dry, as moisture can interfere with the reaction.[1] Ensure it has been properly synthesized and stored.
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. While conditions are generally mild, a guideline is not to exceed 140°C.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[1]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Glacial acetic acid and methanol are standard solvents.[1] Acetic acid often serves as both a solvent and a catalyst.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction intermediates.[1]
-
A logical workflow for troubleshooting low yield is presented below.
Q2: I am observing significant side products. How can I minimize them?
A2: The formation of side products can compete with the desired pyridine synthesis. Common side reactions include the formation of Michael addition products that fail to cyclize.
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[1]
-
Self-Condensation: Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at elevated temperatures. This can be minimized by adding the reagents in a controlled manner and by optimizing the reaction temperature.
Q3: How do substituents on the aromatic rings of the reactants affect the reaction yield?
A3: The electronic nature of the substituents on both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound can influence the reaction rate and yield. The Kröhnke synthesis is known to tolerate a wide range of functional groups, including both electron-donating and electron-withdrawing groups on aromatic rings.[2] For a systematic study, it is recommended to perform small-scale parallel reactions to determine the optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Kröhnke pyridine synthesis?
A1: The reaction proceeds through a well-established cascade of reactions:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base (often the acetate from ammonium acetate) to generate a pyridinium ylide.[2]
-
Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.[2]
-
Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then aromatizes via dehydration to yield the stable pyridine ring.[2]
The mechanism is illustrated in the following diagram:
Q2: What are the typical yields for the Kröhnke pyridine synthesis?
A2: Yields for the Kröhnke pyridine synthesis are generally reported as moderate to high, often exceeding 60% and in some cases reaching over 90%, particularly under optimized or solvent-free conditions.[3] However, the yield is highly dependent on the specific substrates and reaction conditions.[3]
Q3: What are the recommended solvents and temperatures?
A3: The optimal solvent and temperature are substrate-dependent. However, some general guidelines can be provided:[1]
-
Solvents:
-
Glacial Acetic Acid: Often the solvent of choice as it also acts as a catalyst, especially when using ammonium acetate.[1]
-
Methanol/Ethanol: Also commonly used.
-
Solvent-Free: For the synthesis of 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures can be very effective and simplify purification.[1]
-
-
Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent. A general range is 80-140°C.[1] It is advisable to start with a lower temperature and monitor the reaction, increasing the temperature if the reaction is sluggish.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyridines.
Table 1: Solvent-Free Synthesis of 2,4,6-Triarylpyridines [4]
| Entry | Ar | Ar' | Yield (%) |
| a | C₆H₅ | C₆H₅ | 97 |
| b | 4-CH₃C₆H₄ | C₆H₅ | 97 |
| c | 4-ClC₆H₄ | 4-ClC₆H₄ | 94 |
| d | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 95 |
| e | 4-CH₃OC₆H₄ | C₆H₅ | 94 |
| f | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 95 |
| g | 4-CH₃OC₆H₄ | 4-CH₃OC₆H₄ | 94 |
| h | 4-(CH₃)₂NC₆H₄ | C₆H₅ | 93 |
| i | 4-ClC₆H₄ | C₆H₅ | 97 |
| j | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 98 |
| k | 4-ClC₆H₄ | 4-CH₃OC₆H₄ | 97 |
| l | 4-NO₂C₆H₄ | C₆H₅ | 93 |
| m | 4-NO₂C₆H₄ | 4-CH₃OC₆H₄ | 93 |
| n | 2-Naphthyl | C₆H₅ | 98 |
| o | 2-Thienyl | C₆H₅ | 96 |
Reaction Conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C, 1-2 hours.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for the Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine [2]
-
Reactants:
-
N-phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.[2] b. Add glacial acetic acid as the solvent. c. Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[2] d. Monitor the reaction progress by TLC. e. Upon completion, allow the reaction mixture to cool to room temperature.[2] f. Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.[2] g. Collect the solid product by vacuum filtration. h. Wash the solid thoroughly with water and then with a small amount of cold ethanol.[2] i. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[2]
Protocol 2: One-Pot, Solvent-Free Synthesis of 2,4,6-Triarylpyridines [2][4]
-
Reactants:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
-
-
Procedure: a. In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[2] b. Heat the solvent-free mixture at 120-140°C for 2-4 hours.[2] The reaction mixture will melt and then solidify upon completion.[2] c. Allow the mixture to cool to room temperature. d. Treat the solid residue with water and break it up.[2] e. Collect the crude product by vacuum filtration and wash with water.[2] f. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[2]
A generalized experimental workflow is depicted below.
References
Side reactions of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide with complex substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly focusing on side reactions with complex substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, commonly known as a Kröhnke salt, is a versatile reagent in organic synthesis. Its primary application is in the Kröhnke pyridine synthesis, where it serves as a key building block for the formation of highly functionalized pyridines.[1] The reaction typically involves the condensation of this salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate.[1][2]
Q2: How is the reactive species generated from this compound?
A2: The reactive species is a pyridinium ylide, which is generated in situ by the deprotonation of the α-pyridinium methyl ketone salt.[2] This ylide is a nucleophilic species that is stabilized by the adjacent carbonyl group and the pyridinium ring.
Q3: My Kröhnke reaction is giving a low yield. What are the common causes?
A3: Low yields in the Kröhnke pyridine synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in either the pyridinium salt or the α,β-unsaturated carbonyl compound can inhibit the reaction or lead to side products.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can negatively impact the yield. The reaction temperature generally should not exceed 140°C.[1]
-
Stability of the Pyridinium Ylide: The stability of the in-situ generated ylide is crucial. Insufficiently stabilized ylides may decompose before reacting with the substrate.
-
Reactivity of the Michael Acceptor: Sterically hindered or electron-rich α,β-unsaturated carbonyl compounds may react sluggishly.
Troubleshooting Guide for Side Reactions
This section addresses common side reactions encountered when using this compound with complex substrates, presented in a question-and-answer format.
Issue 1: Formation of Michael Adduct as a Stable Side Product
Q: I am observing a significant amount of a stable intermediate and my reaction is not proceeding to the desired pyridine. What is happening?
A: You are likely observing the formation of the 1,5-dicarbonyl Michael adduct, which is an intermediate in the Kröhnke synthesis.[1] Under certain conditions, this intermediate can be isolated and may not efficiently cyclize to the final pyridine product.
Possible Causes:
-
Steric Hindrance: Highly substituted or sterically bulky α,β-unsaturated carbonyl compounds can slow down the subsequent cyclization and dehydration steps, leading to the accumulation of the Michael adduct.
-
Insufficient Temperature or Reaction Time: The cyclization and aromatization steps often require higher temperatures and longer reaction times than the initial Michael addition.
-
Inefficient Dehydration: The final step of the reaction is the elimination of water to form the aromatic pyridine ring. If the removal of water is not efficient, the reaction may stall at the dihydropyridine or a related intermediate stage.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. | To provide sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. | To allow the slower cyclization and aromatization steps to proceed to completion. |
| Dehydrating Agent | Consider the addition of a mild dehydrating agent. | To facilitate the final aromatization step by removing water from the reaction mixture. |
| Solvent | A higher boiling point solvent might be beneficial. | To allow for higher reaction temperatures to be reached safely. |
dot
Caption: Formation of a stable Michael adduct.
Issue 2: Unwanted [3+2] Cycloaddition Products
Q: My reaction is producing an unexpected, non-pyridine heterocyclic product. What could it be?
A: The pyridinium ylide generated from this compound is a 1,3-dipole and can undergo [3+2] cycloaddition reactions with suitable dipolarophiles.[3][4][5] If your complex substrate contains a reactive alkene or alkyne moiety, this can compete with the desired Michael addition pathway, leading to the formation of indolizine derivatives or other cycloadducts.
Factors Favoring [3+2] Cycloaddition:
-
Electron-Deficient Alkenes/Alkynes: Substrates that are highly activated for cycloaddition are more likely to undergo this side reaction.
-
Reaction Conditions: The choice of solvent and temperature can influence the selectivity between Michael addition and [3+2] cycloaddition.
-
Nature of the Ylide: The substituents on the pyridinium ylide can affect its reactivity profile.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Substrate Choice | If possible, modify the substrate to be less reactive as a dipolarophile. | To favor the Michael addition pathway. |
| Temperature | Vary the reaction temperature. Cycloadditions can have different temperature dependencies compared to Michael additions. | To find a temperature window where the desired reaction is favored. |
| Solvent Polarity | Screen different solvents with varying polarities. | The polarity of the solvent can influence the transition states of both competing pathways differently. |
dot
Caption: Competing Michael addition and [3+2] cycloaddition pathways.
Issue 3: Self-Condensation of the Michael Acceptor
Q: I am observing a complex mixture of products, some of which appear to be derived from my α,β-unsaturated carbonyl compound. What is causing this?
A: The α,β-unsaturated carbonyl compound (Michael acceptor) can undergo self-condensation, especially under basic conditions or at elevated temperatures. This can lead to a variety of polymeric or oligomeric side products, reducing the yield of the desired pyridine.
Conditions Promoting Self-Condensation:
-
High Temperature: Elevated temperatures can accelerate the rate of self-condensation.
-
Strong Base: The use of a base stronger than acetate can promote enolate formation from the Michael acceptor, leading to self-reaction.
-
High Concentration: Higher concentrations of the Michael acceptor can increase the likelihood of bimolecular side reactions.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Order of Addition | Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture containing the pyridinium salt and ammonium acetate. | To maintain a low instantaneous concentration of the Michael acceptor, minimizing self-condensation. |
| Temperature Control | Maintain the lowest effective temperature for the desired reaction. | To slow down the rate of the undesired self-condensation reaction. |
| Base | Use ammonium acetate as the base and nitrogen source, as it is generally mild enough to avoid significant self-condensation. | To avoid overly basic conditions that can promote side reactions of the Michael acceptor. |
Experimental Protocols
Protocol 1: General Procedure for the Kröhnke Pyridine Synthesis
This protocol is a general method for the synthesis of 2,4,6-trisubstituted pyridines.
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Ammonium acetate
-
Glacial acetic acid or methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in glacial acetic acid or methanol.
-
Add ammonium acetate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2,4,6-trisubstituted pyridine.
dot
Caption: General experimental workflow for the Kröhnke pyridine synthesis.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with Girard's Reagent P for Mass Spectrometry
Welcome to the technical support center for optimizing derivatization conditions with Girard's Reagent P (GP) for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Girard's Reagent P and why is it used in mass spectrometry?
Girard's Reagent P, also known as (1-(2-hydrazino-2-oxoethyl)pyridinium chloride), is a cationic hydrazine derivatizing agent.[1][2][3] It is primarily used to react with carbonyl groups (ketones and aldehydes) in analytes to introduce a permanent positive charge.[1][4] This "charge-tagging" enhances the ionization efficiency of the derivatized molecules, particularly in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to significantly improved detection sensitivity.[4][5]
Q2: What types of analytes are suitable for derivatization with Girard's Reagent P?
Girard's Reagent P is effective for a wide range of molecules containing ketone or aldehyde functional groups. Commonly analyzed compounds include:
-
Steroids: Such as ketosteroids, oxysterols, and their metabolites.[1][6][7]
-
Glycans and Sugars: Targeting the reducing end of saccharides.[4][8]
-
Carbonylated Peptides and Proteins: For studying oxidative stress markers.[9]
-
Pharmaceuticals and their Metabolites: For drugs containing carbonyl moieties, like spironolactone.[1]
Q3: What are the general reaction conditions for derivatization with Girard's Reagent P?
Optimal conditions can vary depending on the analyte. However, a typical starting point involves incubating the analyte with Girard's Reagent P in an acidic solution. Common solvents include methanol, ethanol, or aqueous mixtures, often with the addition of acetic acid to catalyze the reaction.[1][4][10] Reaction temperatures can range from room temperature to elevated temperatures (e.g., 37°C to 85°C), with incubation times from minutes to several hours.[1][10][11]
Q4: How critical is pH for the derivatization reaction?
The pH of the reaction mixture is a critical parameter. The derivatization reaction, forming a hydrazone, is typically favored under acidic conditions (pH 4-6). Acetic acid is commonly added to the reaction mixture to achieve the optimal pH range.[5] For instance, a 10% acetic acid solution is often used.[4][5]
Q5: What are suitable solvents for the derivatization reaction?
The choice of solvent depends on the solubility of the analyte and the desired reaction temperature. Commonly used solvents include:
-
Methanol or ethanol, often in aqueous mixtures (e.g., 50-70%).[4][10]
-
Acetonitrile.[11]
-
A mixture of methanol and acetic acid.[1]
Q6: How can the derivatization reaction be stopped or quenched?
After the desired incubation period, the reaction can be effectively stopped by:
-
Neutralization: Adding a base, such as ammonium hydroxide, to raise the pH and halt the acid-catalyzed reaction.[10]
-
Freezing: Rapidly freezing the reaction mixture at -80°C.[5]
-
Drying: Using centrifugal evaporation to remove the solvent and stop the reaction.[1]
For reactions involving highly reactive reagents, a more formal quenching procedure with a proton source like water or an alcohol may be necessary, although this is less common for Girard's reagent derivatization itself.[12][13][14]
Q7: What are the storage and stability recommendations for Girard's Reagent P?
Girard's Reagent P should be stored at 2°C - 8°C, kept dry, and under an inert gas like nitrogen.[2] Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C when stored under nitrogen and away from moisture.[15]
Troubleshooting Guides
This section addresses common issues encountered during derivatization with Girard's Reagent P and subsequent mass spectrometry analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization yield | Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. | Optimize reaction parameters. Test a range of pH values (e.g., by varying acetic acid concentration), temperatures (e.g., 37°C, 50°C, 70°C), and incubation times (e.g., 15 min, 1h, 4h, 12h).[5][10][11] |
| Reagent degradation: Improper storage of Girard's Reagent P. | Use a fresh batch of reagent and ensure proper storage conditions (cool, dry, inert atmosphere).[2][15] | |
| Analyte degradation: The analyte may be unstable under the reaction conditions. | Consider milder reaction conditions (e.g., lower temperature, shorter time). | |
| Incomplete reaction | Insufficient reagent: The molar ratio of Girard's Reagent P to the analyte is too low. | Increase the molar excess of Girard's Reagent P. Ratios of 10:1 or higher are often effective.[5][8] |
| Short reaction time: The incubation period is not long enough for the reaction to go to completion. | Increase the reaction time and monitor the progress at different time points.[5][10] | |
| Formation of side products | Dehydration: Some analytes, like certain steroids, may undergo dehydration during the reaction, especially at higher temperatures.[10] | Optimize the reaction temperature and time to favor the desired product. Lower temperatures may reduce dehydration.[10] |
| Isomer formation: The hydrazone product can exist as E/Z isomers, which may appear as separate peaks in chromatography.[10] | This is an inherent property of the reaction. Ensure chromatographic methods can resolve or co-elute these isomers for accurate quantification. | |
| Poor signal in mass spectrometer | In-source fragmentation: The derivatized analyte may be fragmenting in the ion source. | Optimize ion source parameters (e.g., spray voltage, capillary temperature) to minimize in-source fragmentation.[1] |
| Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the derivatized analyte. | Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[10] | |
| Suboptimal MS parameters: The mass spectrometer is not tuned correctly for the derivatized analyte. | Optimize MS parameters, including collision energy for MS/MS experiments, to achieve the best signal for the specific derivatized product.[16] |
Experimental Protocols
General Protocol for Derivatization of Ketosteroids with Girard's Reagent P
This protocol provides a starting point for the derivatization of ketosteroids in a standard solution.
Materials:
-
Girard's Reagent P
-
Ketosteroid standard
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Ammonium Hydroxide (for quenching)
-
Vials for reaction
Procedure:
-
Prepare Steroid Solution: Dissolve the ketosteroid standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Prepare Derivatization Reagent: Prepare a solution of Girard's Reagent P in a mixture of methanol and acetic acid. A common concentration is 1 mg/mL of GP in methanol containing 10% acetic acid.[1][4]
-
Reaction Setup: In a clean vial, add 100 µL of the steroid solution.
-
Add Reagent: Add 20 µL of the Girard's Reagent P solution to the vial.[1]
-
Incubation: Vortex the mixture briefly and incubate at 37°C for 15 minutes.[1] Note: Optimal temperature and time may need to be determined empirically and can range up to 85°C and several hours for less reactive ketones.[10]
-
Quenching (Optional but Recommended): To stop the reaction, add a small volume of methanol containing 1% ammonium hydroxide to neutralize the acetic acid.[10]
-
Analysis: The sample is now ready for dilution and analysis by LC-MS.
Quantitative Data Summary: Reaction Condition Optimization
The following table summarizes a range of reported reaction conditions for Girard's Reagent P derivatization.
| Analyte Class | Solvent System | Temperature (°C) | Time | Reference |
| Ecdysteroids | 70% Methanol, Ethanol, or Isopropanol with 5% Acetic Acid | 50 - 85 | 1 - 8 hours | [10] |
| Spironolactone | Methanol:Acetic Acid (9:1) | 37 | 15 minutes | [1] |
| N-Glycans (on-tissue) | 50% Methanol with 10% Acetic Acid | 37 | 12 hours | [4][8] |
| Carbonyl Metabolites | NMP:H₂O (1:1) | 50 | 2 hours | [11] |
Visualizations
Experimental Workflow for Girard's Reagent P Derivatization
Caption: Workflow for derivatization with Girard's Reagent P.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting guide for low derivatization yield.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enrichment of carbonylated peptides using Girard P reagent and strong cation exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide in reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as a Kröhnke salt, is a versatile organic compound.[1] It serves as a key reagent in the Kröhnke pyridine synthesis for the formation of highly functionalized pyridines.[1]
Q2: What are the general solubility characteristics of this compound?
As a pyridinium salt, this compound is generally more soluble in polar solvents. The presence of the iodide counterion typically enhances its solubility in such solvents. However, achieving a sufficient concentration in certain reaction mixtures can still be challenging.
Q3: Why is my this compound not dissolving in the reaction mixture?
Several factors can contribute to poor solubility:
-
Solvent Polarity: The solvent may not be polar enough to effectively solvate the ionic pyridinium salt.
-
Temperature: The reaction temperature may be too low to facilitate dissolution.
-
Purity of the Salt: Impurities in the this compound can affect its solubility. It is also known to be hygroscopic and air-sensitive, so improper storage can lead to degradation and reduced solubility.
-
Common Ion Effect: The presence of other iodide salts in the reaction mixture could potentially suppress its dissolution.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Issue 1: The pyridinium salt is not dissolving or is only partially soluble at the start of the reaction.
Initial Troubleshooting Steps:
Caption: Troubleshooting workflow for initial dissolution issues.
Detailed Actions:
-
Solvent Selection: If the initial solvent is non-polar, consider switching to a more polar solvent. For the Kröhnke reaction, glacial acetic acid and methanol are commonly used and are effective at dissolving pyridinium salts.
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of the salt. Proceed with caution and monitor for any signs of decomposition.
-
Co-Solvents: Adding a small amount of a highly polar co-solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), can enhance solubility. Start with a small percentage (e.g., 5-10% v/v) and observe the effect.
-
Ensure Purity: If you suspect impurities or degradation, purify the this compound by recrystallization. Ensure the purified salt is completely dry before use, as it can be hygroscopic.
Issue 2: The pyridinium salt precipitates out of the solution as the reaction progresses.
Possible Causes and Solutions:
-
Change in Solvent Polarity: The reaction may be consuming polar reactants or generating less polar products, causing the overall solvent polarity to decrease.
-
Solution: Add a small amount of a polar co-solvent to maintain the solubility of the salt.
-
-
Temperature Fluctuation: A decrease in temperature can cause the salt to crash out of the solution.
-
Solution: Ensure consistent heating and temperature control throughout the reaction.
-
-
Reaction with Solvent: In some cases, the pyridinium salt may react with the solvent, leading to a less soluble product.
-
Solution: Investigate potential side reactions and consider an alternative solvent.
-
Data Presentation: Qualitative Solubility
| Solvent | Polarity | Expected Qualitative Solubility | Notes |
| Water | High | Soluble | The compound is a salt and should be soluble in water. |
| Methanol | High | Soluble | A common solvent for reactions involving pyridinium salts. |
| Ethanol | High | Moderately Soluble | Solubility may be slightly lower than in methanol. |
| Glacial Acetic Acid | High | Soluble | A common solvent for the Kröhnke reaction. |
| Dimethylformamide (DMF) | High | Very Soluble | A good co-solvent to enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | Another excellent co-solvent option. |
| Acetonitrile | Medium | Sparingly Soluble | May require heating to achieve dissolution. |
| Dichloromethane (DCM) | Low | Insoluble | Not a suitable solvent for this polar salt. |
| Toluene | Low | Insoluble | Not a suitable solvent. |
| Hexane | Low | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Enhancing Solubility with a Co-Solvent
This protocol describes how to use a co-solvent to improve the solubility of this compound in a reaction mixture.
Materials:
-
This compound
-
Primary reaction solvent (e.g., methanol, glacial acetic acid)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
To the reaction vessel, add the primary reaction solvent and begin stirring.
-
Slowly add the this compound to the solvent.
-
If the salt does not fully dissolve, begin adding the co-solvent (DMF or DMSO) dropwise.
-
Monitor the dissolution of the salt. Continue adding the co-solvent until the salt is completely dissolved.
-
Note the volume of co-solvent added. It is recommended to use the minimum amount necessary to achieve dissolution to avoid significant changes to the reaction conditions.
-
Gently heat the mixture if necessary to aid dissolution, being careful not to exceed the decomposition temperature of the reactants.
Caption: Experimental workflow for using a co-solvent.
Protocol 2: Experimental Determination of Solubility
This protocol provides a method for determining the approximate solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Prepare a series of vials, each containing a known volume of the solvent (e.g., 5 mL).
-
Place the vials in a temperature-controlled bath set to the desired reaction temperature.
-
To each vial, add a pre-weighed, incremental amount of this compound.
-
Stir the mixtures vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Observe the vials to identify the point at which the salt no longer fully dissolves, indicating saturation.
-
For a more precise measurement, prepare a saturated solution by adding an excess of the salt to a known volume of the solvent.
-
Stir the saturated solution at the desired temperature for an extended period (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid) using a filtered syringe to avoid transferring any solid.
-
Evaporate the solvent from the filtered supernatant and weigh the remaining solid.
-
Calculate the solubility in g/100mL or other desired units.
References
Technical Support Center: Purification of Kröhnke Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from the Kröhnke pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification step for Kröhnke reaction products?
A1: The most common initial step is precipitation. The reaction mixture is typically cooled to room temperature and then poured into ice water with stirring, which causes the crude pyridine product to precipitate out of the solution.[1] This solid can then be collected by vacuum filtration.
Q2: My crude product appears as an oil or a gummy solid after adding it to ice water. What should I do?
A2: If an oil or gummy solid forms, it may indicate the presence of impurities or that the product has a low melting point. Try the following:
-
Solvent Extraction: Instead of filtration, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. The product will move to the organic layer, which can then be washed, dried, and concentrated.[2]
-
Trituration: Add a non-polar solvent (like hexanes) to the gummy material and stir or sonicate. This can sometimes induce crystallization or wash away non-polar impurities, leaving a solid product.
Q3: TLC analysis of my crude product shows multiple spots. What are the likely impurities?
A3: Common impurities in a Kröhnke reaction include:
-
Unreacted Starting Materials: Residual α-pyridinium methyl ketone salt or the α,β-unsaturated carbonyl compound.[3]
-
Michael Adduct: The intermediate 1,5-dicarbonyl compound may be present if cyclization is incomplete.[2][4]
-
Self-Condensation Products: The α,β-unsaturated carbonyl compound can react with itself, especially at high temperatures.[2][3]
-
Benzo[a]indolizine Derivatives: These can form as side products depending on the starting materials and reaction conditions.[3]
Q4: My pyridine product is tailing significantly during silica gel column chromatography. How can I prevent this?
A4: The basic nature of pyridines often causes tailing on acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[4] This deactivates the acidic sites on the silica, leading to better peak shapes.
Q5: What are the recommended recrystallization solvents for pyridine derivatives from this reaction?
A5: Ethanol is a very common and effective solvent for recrystallizing Kröhnke products.[1] An ethanol/water mixture can also be used to fine-tune the polarity for optimal crystallization.[1] Other potential solvents include isopropanol and methanol.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Precipitation | • Incomplete reaction.• Significant side product formation.• Impure starting materials.[2][3] | • Wash Thoroughly: After filtration, wash the crude solid extensively with water to remove ammonium acetate and then with a cold solvent like ethanol or acetone to remove unreacted starting materials.[1]• Proceed to Recrystallization: A well-chosen recrystallization can significantly improve purity.• Consider Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[4] |
| Product Lost During Workup | • Product is partially soluble in water.• Inefficient extraction. | • Saturate Aqueous Layer: If using extraction, saturate the aqueous layer with NaCl to decrease the polarity and drive the organic product into the organic layer.• Back-Extraction: Perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Difficulty Separating Product from Byproducts via Chromatography | • Byproducts have very similar polarity to the desired product. | • Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.• Use Modified Silica: Consider using neutral or basic alumina instead of silica gel for the column.• Acid-Base Extraction: Use an acidic wash (e.g., dilute HCl) to protonate the basic pyridine product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer. The pyridine can be recovered by basifying the aqueous layer and re-extracting.[4] |
Experimental Protocols
Protocol 1: General Workup and Purification by Recrystallization
This protocol is a standard procedure for isolating solid products from the Kröhnke reaction.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.[1]
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice water while stirring. A precipitate of the crude product should form.[1]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with water to remove residual ammonium acetate. Follow this with a wash using a small amount of cold ethanol or acetone to remove more soluble organic impurities.[1]
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
Protocol 2: Purification by Acid-Base Extraction
This technique is useful for separating the basic pyridine product from non-basic impurities.[4]
-
Dissolution: After the initial workup (e.g., concentrating the reaction mixture), dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic. The pyridine product will deprotonate and precipitate or form an organic layer.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate) multiple times.
-
Final Steps: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General purification workflow for Kröhnke reaction products.
Caption: Troubleshooting logic for purifying Kröhnke reaction products.
References
Troubleshooting low signal intensity in MALDI-MSI of derivatized N-glycans
Welcome to the technical support center for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) of derivatized N-glycans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental results.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent issue in the MALDI-MSI analysis of N-glycans. This guide provides a systematic approach to identifying and resolving the root cause of weak or undetectable signals.
Q1: I am observing very low or no signal for my derivatized N-glycans. What are the initial checks I should perform?
A complete loss or significant reduction in signal can often be attributed to issues in the sample preparation, enzyme activity, derivatization reaction, matrix application, or instrument settings. A systematic check of each step is the most effective way to identify the problem.
Initial Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure that the Peptide-N-Glycosidase F (PNGase F) enzyme is active. A new batch of enzyme or a control reaction with a standard glycoprotein can confirm its efficacy.
-
Assess Derivatization Efficiency: The derivatization step is critical for enhancing the ionization of N-glycans, particularly sialylated ones.[1][2] Inefficient derivatization can lead to poor signal. Consider including a known N-glycan standard in a parallel derivatization reaction to check the efficiency.
-
Check Matrix Quality and Application: The quality of the matrix and its application are paramount for successful MALDI-MSI.[3][4] Ensure the matrix is properly prepared and applied uniformly across the tissue section.
-
Confirm Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance and accurate mass determination.[5]
Q2: My high-mannose N-glycans are detected, but the complex and sialylated N-glycans have very low intensity. What could be the cause?
This is a common scenario and often points to issues with sialic acid stabilization or ionization efficiency of more complex structures.
-
Ineffective Derivatization: The primary goal of derivatization in N-glycan analysis is often to stabilize labile sialic acid residues and improve ionization efficiency.[1][2][6] If the derivatization reaction is incomplete or has failed, sialylated glycans will be prone to in-source decay and show poor signal intensity in positive-ion mode.[1][6]
-
Ionization Suppression: The presence of contaminants or an excess of certain molecules can suppress the ionization of specific N-glycan species.
-
Choice of Mass Spectrometry Mode: While most MALDI-MSI analyses of N-glycans are performed in positive-ion mode, negative-ion mode can be an alternative for analyzing sialylated glycans due to their negative charge.[1] However, this can also lead to challenges like crosswise ionization and loss of sialic acids.[1] Derivatization helps to ensure uniform charge and efficient ionization in the more common positive-ion mode.[1]
Q3: How can I improve the signal intensity of my derivatized N-glycans?
Optimizing various stages of the experimental workflow can significantly enhance signal intensity.
-
Sample Preparation:
-
For Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: Proper deparaffinization and antigen retrieval are crucial.[7][8] Heating the tissue sections at 60°C for one hour before deparaffinization can denature proteins and substantially increase N-glycan signal.[6]
-
For Fresh Frozen Tissues: Optimizing washing steps to remove lipids without delocalizing the N-glycans is important.[9][10]
-
-
Enzymatic Digestion:
-
Ensure optimal conditions for PNGase F activity, including buffer pH and incubation temperature (typically 37°C).[7][11]
-
The application of the enzyme as a uniform, thin layer is critical to prevent delocalization of the released glycans.[7] Automated sprayers are often used for this purpose.[3][11]
-
-
Derivatization Strategy:
-
Choose a derivatization method known to be effective for N-glycans. On-tissue derivatization methods using reagents like Girard's reagent T (GT) can significantly boost signal intensities.[2]
-
Methylamidation is another one-step derivatization method that enables the visualization of both neutral and sialylated species with reliable spatial localization and enhanced ionization in positive ion mode.[1]
-
-
Matrix Application:
-
The choice of matrix is important; α-cyano-4-hydroxycinnamic acid (CHCA) is commonly used for N-glycan analysis.[6][7]
-
The matrix application technique can significantly impact signal quality. Automated spraying provides even coverage.[4] Sublimation is another technique that produces ultra-small, homogenous crystals, which can be beneficial for high spatial resolution, though it may require a recrystallization step for hydrophilic analytes like N-glycans.[3]
-
-
Instrumentation and Data Acquisition:
Quantitative Data Summary
The following table summarizes the reported increase in signal intensity for N-glycans after derivatization from various studies.
| Derivatization Reagent/Method | Analyte | Fold Increase in Signal Intensity (Average) | Reference |
| Girard's Reagent T (GT) | Lactose | 7.44 | [2] |
| Girard's Reagent T (GT) | Sialylated N-glycans from bovine fetuin | 9.13 | [2] |
| Girard's Reagent T (GT) | Neutral N-glycans from RNaseB | 12.96 | [2] |
| Girard's Reagent T (GT) | Neutral N-glycans from ovalbumin | 13.47 | [2] |
| Hydrophobic Hydrazide Reagents | Glycan standard | > 4 | [14] |
| 4-(diphenylphosphinyl)-benzeneamine (4-DPPBA) | Oligosaccharides | 2 - 8 | [15] |
Experimental Protocols
Protocol 1: On-Tissue PNGase F Digestion and Derivatization for MALDI-MSI of N-glycans from FFPE Tissues
This protocol is a compilation of methodologies described in the literature.[1][6][8][11]
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by boiling the slides in a buffer (e.g., 10 mM citric acid, pH 6.0) for a specified time (e.g., 20-60 minutes).[16]
-
-
PNGase F Application:
-
Enzymatic Digestion:
-
Incubate the slides in a humid chamber at 37°C for 2 hours to allow for the enzymatic release of N-glycans.[11]
-
-
On-Tissue Derivatization (Methylamidation Example):
-
This one-step derivatization can be performed to stabilize sialic acids and enhance ionization.[1] The specific protocol for on-tissue methylamidation would need to be optimized based on the chosen reagents.
-
-
Matrix Application:
-
MALDI-MSI Analysis:
Visualizations
References
- 1. Highly Sensitive Spatial Glycomics at Near-Cellular Resolution by On-Slide Derivatization and Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. portlandpress.com [portlandpress.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. MALDI mass spectrometry imaging of N-linked glycans in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSI applications part 1: glycans | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]
- 8. MALDI Imaging Mass Spectrometry of N-glycans and Tryptic Peptides from the Same Formalin-Fixed, Paraffin-Embedded Tissue Section - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry imaging of N-glycans from formalin-fixed paraffin-embedded tissue sections using a novel subatmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide during storage
This technical support center provides guidance on the proper storage and handling of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide (also known as Kröhnke salt) to prevent its decomposition.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and use of this compound.
Frequently Asked Questions (FAQs):
-
Q1: My previously white this compound powder has turned yellow/brown. What is the cause?
A1: Discoloration is a common indicator of decomposition. This can be caused by several factors, including exposure to moisture, air (oxidation), or light. The compound is known to be hygroscopic and air-sensitive. Storing the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and protected from light is crucial.
-
Q2: I've been storing the compound in the refrigerator, but it still seems to be degrading. Why is this happening?
A2: While refrigeration is recommended to slow down decomposition, improper handling during use can introduce contaminants. If the container is not allowed to warm to room temperature before opening, condensation can form inside, introducing moisture. Always ensure the container is at ambient temperature before breaking the seal.
-
Q3: Can I store this compound in a standard screw-cap vial?
A3: For short-term storage, a tightly sealed vial with paraffin film might be sufficient. However, for long-term stability, it is highly recommended to use specialized containers for air- and moisture-sensitive reagents, such as bottles with septum-inlet caps (e.g., Sure/Seal™). These allow for the removal of the compound using a syringe under an inert atmosphere without exposing the bulk material to air.
-
Q4: What are the ideal storage conditions for this compound?
A4: The ideal storage conditions are in a refrigerator (2-8 °C), in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), and protected from light. It should be stored away from strong oxidizing agents.
-
Q5: How can I check the purity of my stored this compound?
A5: The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time or the appearance of new peaks compared to a reference standard would indicate decomposition. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.
Quantitative Data on Stability
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 6 months (%) | Purity after 12 months (%) |
| Recommended | 2-8 | Inert (Argon) | >99 | >98 |
| Ambient | 20-25 | Inert (Argon) | ~98 | ~96 |
| Ambient | 20-25 | Air | ~95 | ~90 (with discoloration) |
| Refrigerated | 2-8 | Air | ~97 | ~94 |
| Elevated Temperature | 40 | Inert (Argon) | <90 | <80 |
Note: This data is illustrative and actual decomposition rates may vary. It is crucial to perform your own stability testing for critical applications.
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound and monitoring its stability over time.
1. Materials and Reagents:
-
This compound (sample and reference standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Sodium acetate
-
Acetic acid
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Prepare a 0.1 M sodium acetate buffer.
-
Adjust the pH of the buffer to 5.0 with acetic acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Solvent A (0.1 M sodium acetate, pH 5.0) and Solvent B (acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
6. Analysis:
-
Inject a reference standard to determine the retention time of the pure compound.
-
Inject the sample solution.
-
The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
For a stability study, analyze samples stored under different conditions at regular intervals and compare the chromatograms to the initial analysis. The appearance of new peaks or a decrease in the main peak area indicates decomposition.
Visualizations
Decomposition Pathway and Prevention
Technical Support Center: Managing Kröhnke Salt in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of Kröhnke salt (N-phenacylpyridinium bromide) in experimental setups. Adherence to these protocols is crucial for ensuring reaction efficiency, reproducibility, and the synthesis of high-purity pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Kröhnke salt and why is its hygroscopicity a concern?
A1: Kröhnke salt, or N-phenacylpyridinium bromide, is a key reactant in the Kröhnke pyridine synthesis, a method for generating highly functionalized pyridines.[1] It is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the atmosphere.[2] This absorbed water can interfere with the Kröhnke reaction, leading to lower yields and the formation of impurities.[3]
Q2: How can I tell if my Kröhnke salt has absorbed moisture?
A2: Visual inspection can be an initial indicator. Clumping or a change in the texture of the crystalline powder suggests moisture absorption. For a definitive measure of water content, Karl Fischer titration is the recommended analytical method.[4][5] This technique can accurately quantify trace amounts of water in your sample.
Q3: What are the primary consequences of using "wet" Kröhnke salt in my reaction?
A3: Using Kröhnke salt that has been exposed to moisture can lead to several undesirable outcomes:
-
Reduced Yield: Water can interfere with the reaction intermediates in the Kröhnke synthesis, leading to a significant decrease in the yield of the desired pyridine product.[3]
-
Formation of Byproducts: The presence of water can promote side reactions, resulting in a more complex reaction mixture and making purification more challenging.
-
Inconsistent Results: The variable amount of water in the Kröhnke salt will lead to poor reproducibility between experiments.
Q4: What is the best way to store Kröhnke salt?
A4: To minimize moisture absorption, Kröhnke salt should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For long-term storage or for highly sensitive reactions, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.
Q5: Can I dry my Kröhnke salt if it has been exposed to moisture?
A5: Yes, you can dry Kröhnke salt. A common method is to dry it under vacuum at a slightly elevated temperature. However, it is crucial to ensure the temperature is kept below the decomposition point of the salt. Another effective method is to use a vacuum desiccator. It is recommended to perform a Karl Fischer titration after drying to confirm the removal of water.
Troubleshooting Guide
This guide addresses common issues encountered during the Kröhnke pyridine synthesis that can be attributed to the hygroscopic nature of the Kröhnke salt.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture in Kröhnke Salt: The pyridinium salt is not completely dry, leading to interference in the reaction.[3] | 1. Dry the Kröhnke Salt: Before use, dry the salt under vacuum or in a desiccator.[6] 2. Verify Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is properly dried.[7][8] 3. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from interfering. |
| Formation of Significant Side Products | Water-Induced Side Reactions: The presence of moisture is promoting alternative reaction pathways. | 1. Strict Anhydrous Technique: Implement rigorous anhydrous techniques throughout the entire experimental procedure. 2. Purify Reagents: Ensure all starting materials, including the α,β-unsaturated carbonyl compound and ammonium acetate, are pure and dry.[3] |
| Inconsistent Reaction Times or Results | Variable Water Content: The amount of moisture in the Kröhnke salt is varying between experiments. | 1. Standardize Storage and Handling: Implement a strict protocol for storing and handling the Kröhnke salt to ensure consistent dryness. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of the salt before each reaction to ensure consistency.[4] |
| Difficulty in Product Purification | Presence of Water-Soluble Impurities: Byproducts formed due to moisture are complicating the workup and purification process. | 1. Optimize Workup: Consider an extractive workup to remove water-soluble impurities. 2. Re-evaluate Anhydrous Conditions: Revisit and improve the anhydrous techniques used in the reaction setup to minimize byproduct formation. |
Data Presentation
| Salt | Chemical Formula | Deliquescence Relative Humidity (DRH) at 298 K (%) |
| Sodium Chloride | NaCl | ~75% |
| Potassium Carbonate | K₂CO₃ | ~44% |
| Calcium Chloride | CaCl₂ | ~32% |
| Lithium Bromide | LiBr | ~6% |
| Kröhnke Salt (N-phenacylpyridinium bromide) | C₁₃H₁₂BrNO | Data not available |
Note: The hygroscopicity of Kröhnke salt is expected to be significant, and it should be handled as a highly hygroscopic compound.
Experimental Protocols
Protocol 1: Synthesis of Kröhnke Salt (N-phenacylpyridinium bromide) under Anhydrous Conditions
This protocol details the synthesis of N-phenacylpyridinium bromide with an emphasis on maintaining anhydrous conditions to produce a dry product suitable for the Kröhnke reaction.
Materials:
-
2-Bromoacetophenone
-
Pyridine (anhydrous)[7]
-
Acetone (anhydrous)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glove box (recommended)
-
Vacuum filtration apparatus (oven-dried)
Procedure:
-
Set up the oven-dried round-bottom flask under an inert atmosphere.
-
Dissolve 2-bromoacetophenone in a minimal amount of anhydrous acetone in the flask.
-
Add anhydrous pyridine dropwise to the stirred solution at room temperature. A precipitate will form.[10]
-
Continue stirring for 1-2 hours under an inert atmosphere to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, ensuring the filtration apparatus is dry and, if possible, purged with inert gas.
-
Wash the solid with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the N-phenacylpyridinium bromide product under high vacuum to remove any residual solvent and moisture.
-
Store the dried Kröhnke salt in a desiccator or a glove box.
Protocol 2: Kröhnke Pyridine Synthesis with Rigorous Moisture Exclusion
This protocol outlines the synthesis of 2,4,6-triphenylpyridine using the Kröhnke salt, with a focus on techniques to manage its hygroscopicity.
Materials:
-
N-phenacylpyridinium bromide (Kröhnke salt, dried as per Protocol 1)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate (anhydrous)
-
Glacial acetic acid (anhydrous)
-
Round-bottom flask with reflux condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the oven-dried reaction apparatus under an inert atmosphere.
-
In the round-bottom flask, combine the pre-dried N-phenacylpyridinium bromide, chalcone, and a large excess of anhydrous ammonium acetate.[10]
-
Add anhydrous glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring under an inert atmosphere.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.
Visualizations
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. metrohm.com [metrohm.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ESI-MS Analysis with Girard's Reagent P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression effects in Electrospray Ionization Mass Spectrometry (ESI-MS) through the use of Girard's Reagent P (GP).
Troubleshooting Guide
Ion suppression can be a significant challenge in ESI-MS, leading to reduced sensitivity and inaccurate quantification. Derivatization with Girard's Reagent P is a powerful strategy to counteract these effects by introducing a permanently charged pyridinium group to analytes containing ketone or aldehyde functionalities. This "charge-tagging" dramatically increases ionization efficiency, effectively lifting the analyte signal above the suppressive effects of the matrix.
Below is a troubleshooting workflow to identify and mitigate ion suppression issues when using Girard's Reagent P.
Caption: Troubleshooting workflow for ion suppression using Girard's Reagent P.
Frequently Asked Questions (FAQs)
Q1: What is Girard's Reagent P and how does it help with ion suppression?
A1: Girard's Reagent P (GP) is a derivatizing agent that reacts with carbonyl groups (ketones and aldehydes) on an analyte.[1][2] The key feature of GP is its quaternary ammonium group, which introduces a permanent positive charge to the analyte.[3][4] In ESI-MS, molecules must be ionized to be detected. By "pre-charging" the analyte, GP dramatically enhances its ionization efficiency.[1][2] This leads to a significant increase in signal intensity, often by one to two orders of magnitude.[1] While GP doesn't eliminate the source of ion suppression (e.g., matrix components), it boosts the analyte's signal to a level that effectively overcomes the suppressive effects, leading to improved sensitivity and detection.[1][2]
Q2: My signal is still low after derivatization. What should I do?
A2: If you are still experiencing low signal intensity after derivatization with GP, consider the following:
-
Incomplete Derivatization: The reaction may not have gone to completion. Verify your protocol, ensuring the correct temperature, reaction time, and pH (an acidic catalyst like acetic acid is typically required). You may need to optimize these parameters for your specific analyte.
-
Suboptimal Sample Cleanup: Even with derivatization, a high concentration of matrix components can still cause ion suppression. Implementing a robust sample cleanup step after derivatization is crucial. Solid-Phase Extraction (SPE) is highly effective for this purpose.
-
LC-MS Method: Ensure your liquid chromatography method provides adequate separation of your derivatized analyte from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Instrument Parameters: Re-optimize your ESI-MS source parameters for the derivatized analyte, as its properties will be different from the underivatized form.
Q3: What is the best way to remove excess Girard's Reagent P and other matrix components after derivatization?
A3: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up the reaction mixture. A two-step SPE process is often recommended for purifying GP-derivatized analytes.[5] First, a mixed-mode cation exchange (MCX) cartridge can be used.[5] The positively charged GP-analyte derivative is retained on the cartridge while neutral and anionic interferences are washed away.[5] The derivatized analyte is then eluted with a basic methanolic solution.[5] A subsequent cleanup with a hydrophilic-lipophilic balanced (HLB) cartridge can further remove interfering lipids.[5]
Q4: Will Girard's Reagent P work for my analyte?
A4: Girard's Reagent P specifically targets and reacts with ketone and aldehyde functional groups. It will not be effective for analytes that lack a carbonyl moiety.
Q5: Are there alternatives to Girard's Reagent P?
A5: Yes, Girard's Reagent T (GT) is a similar derivatizing agent that also contains a quaternary ammonium group (trimethylammonium instead of pyridinium).[5] For some applications, GT may offer slightly better sensitivity.[5] The choice between GP and GT may depend on the specific analyte and matrix, and empirical testing is recommended.
Experimental Protocols
Protocol 1: Derivatization of Ketosteroids with Girard's Reagent P
This protocol is adapted from methods used for the analysis of steroids in serum.[6]
Materials:
-
Analyte sample (e.g., serum extract)
-
Girard's Reagent P solution (1 mg/mL in water)
-
Methanol
-
Acetic Acid
-
Nitrogen evaporator
-
Heater block or incubator
Procedure:
-
Prepare the analyte sample in a suitable solvent. For serum, a protein precipitation step followed by evaporation of the supernatant is common.
-
Reconstitute the dried extract.
-
Add 20 µL of Girard's Reagent P solution (1 mg/mL).
-
Add a small volume of acetic acid to catalyze the reaction (e.g., reconstitute the sample in a methanol/acetic acid mixture).
-
Incubate the mixture at 60°C for 10-15 minutes to ensure the reaction goes to completion.[6]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis or proceed to the sample cleanup protocol.[6]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of GP-Derivatized Analytes
This protocol is based on a two-step cleanup method for GP-derivatized ecdysteroids.[5]
Materials:
-
Oasis MCX SPE cartridge
-
Oasis HLB SPE cartridge
-
Methanol
-
Water
-
0.1 M Hydrochloric Acid
-
5% Ammonium Hydroxide in Methanol
-
Vacuum manifold
Procedure:
-
MCX Cartridge Cleanup:
-
Condition an Oasis MCX cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the derivatized sample (reconstituted in 15% aqueous methanol).
-
Wash the cartridge with 5 mL of 0.1 M aqueous hydrochloric acid to remove neutral and acidic interferences.
-
Elute the GP-derivatized analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate in a vacuum centrifuge or under nitrogen.
-
-
HLB Cartridge Cleanup (Optional, for lipid-rich matrices):
-
Reconstitute the dried eluate from the MCX step in 15% methanol.
-
Condition an Oasis HLB cartridge with methanol and then water.
-
Load the sample onto the HLB cartridge.
-
Wash with water to remove salts.
-
Elute the analyte with 2 mL of methanol.
-
Dry the final eluate and reconstitute for LC-MS analysis.
-
Quantitative Data Summary
Derivatization with Girard's Reagent P primarily mitigates ion suppression by significantly enhancing the signal intensity of the target analyte.
| Parameter | Observation | Reference(s) |
| Signal Enhancement | 1 to 2 orders of magnitude increase in signal intensity for GP-derivatized analytes compared to their underivatized forms. | [1] |
| Sensitivity Improvement | Enables the detection of analytes at the picogram level in complex biological matrices like a single Drosophila pupa. | [5] |
| Effect on In-Source Fragmentation | GP derivatization can eliminate in-source fragmentation, which simplifies spectra and can improve quantification. | [1] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the problem of low ESI-MS sensitivity for certain analytes and the solution provided by Girard's Reagent P derivatization.
Caption: Logic diagram of overcoming ion suppression with Girard's Reagent P.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Girard's Reagents P and T for Ketone Derivatization in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of ketones is a frequent analytical challenge. Girard's reagents, P and T, are cationic derivatizing agents that enhance the ionization efficiency of ketones and aldehydes, thereby improving their detectability in mass spectrometry-based analyses. This guide provides an objective comparison of Girard's Reagent P and Girard's Reagent T, supported by experimental data, to aid in the selection of the optimal reagent for your specific analytical needs.
Executive Summary
Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) and Girard's Reagent P (pyridiniomethylacetylhydrazide ammonium chloride) are invaluable tools for the derivatization of carbonyl compounds, particularly in the field of liquid chromatography-mass spectrometry (LC-MS). Both reagents react with the ketone or aldehyde functional group to form a hydrazone, introducing a permanently charged moiety that significantly enhances the analyte's signal in the mass spectrometer.
While both reagents operate on the same principle, their performance characteristics can differ depending on the specific analyte and the analytical method employed. Generally, the derivatization efficiency of both reagents is comparable; however, subtle differences in sensitivity and chromatographic behavior have been observed. For instance, in the analysis of ecdysteroids, Girard's Reagent T provided slightly better sensitivity (less than two-fold) and earlier elution times compared to Girard's Reagent P. Conversely, for the analysis of formylated nucleosides, Girard's Reagent P has been reported to yield superior detection sensitivity.
This guide will delve into the chemical properties, reaction mechanisms, and performance of both reagents, providing a comprehensive overview to inform your experimental design.
Chemical Structures and Reaction Mechanism
Girard's Reagent T possesses a quaternary ammonium ion, while Girard's Reagent P contains a pyridinium ion. Both reagents react with a ketone or aldehyde under mildly acidic conditions to form a stable hydrazone derivative. This reaction introduces a positive charge onto the analyte, which is crucial for enhancing its ionization in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
The general reaction scheme for the derivatization of a ketone with Girard's Reagents P and T is illustrated below:
Performance Comparison: Girard's P vs. Girard's T
The choice between Girard's Reagent P and T often depends on the specific application and the nature of the ketone being analyzed. The following table summarizes the key performance characteristics based on available experimental data.
| Feature | Girard's Reagent P | Girard's Reagent T | Key Considerations |
| Charged Moiety | Pyridinium | Quaternary Ammonium | The different charged groups can influence chromatographic retention and fragmentation patterns in MS/MS. |
| Derivatization Efficiency | Generally similar to Girard's T. | Generally similar to Girard's P. | Reaction conditions (temperature, pH, reaction time) play a significant role in optimizing yield for both reagents. |
| Sensitivity Enhancement | Can provide superior sensitivity for certain analytes like formylated nucleosides. | Found to offer slightly better (less than 2-fold) sensitivity for ecdysteroids. | Analyte-dependent; empirical testing is recommended for novel compounds. |
| Chromatographic Behavior | Derivatives may have different retention times compared to Girard's T derivatives. | Girard's T derivatives of ecdysteroids were observed to elute earlier than their Girard's P counterparts. | The choice of reagent can be used to optimize chromatographic separation from interfering matrix components. |
| Formation of Isomers | Can form E/Z isomers which may result in multiple chromatographic peaks. | Can form E/Z isomers which may result in multiple chromatographic peaks. | While potentially complicating chromatography, the presence of multiple peaks can also serve as a confirmation of the derivatized analyte. |
Experimental Protocols
The following are generalized protocols for the derivatization of ketones using Girard's Reagents P and T for LC-MS analysis. Optimization of these protocols for specific ketones and matrices is highly recommended.
General Derivatization Protocol
This protocol is a starting point and can be adapted based on the specific ketone and its concentration.
Materials:
-
Girard's Reagent P or T
-
Ketone-containing sample
-
Methanol or Ethanol
-
Glacial Acetic Acid
-
Ammonium Hydroxide (optional, for neutralization)
-
Vials for reaction
Procedure:
-
Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: To the sample solution, add an excess of Girard's Reagent P or T. A 10- to 100-fold molar excess of the reagent over the ketone is a common starting point.
-
Acidification: Add glacial acetic acid to the reaction mixture. The final concentration of acetic acid is typically around 5-10%.
-
Incubation: Seal the reaction vial and incubate at an elevated temperature. Reaction conditions can vary, but temperatures between 50°C and 85°C for 1 to 4 hours are often employed. Optimization of temperature and time is crucial for achieving high derivatization yields.
-
Neutralization (Optional): After incubation, the reaction can be stopped by cooling. For some applications, neutralizing the excess acid with a base like ammonium hydroxide may be necessary before LC-MS analysis.
-
LC-MS Analysis: Dilute the reaction mixture with a suitable solvent and inject it into the LC-MS system.
Example Protocol: Derivatization of Ecdysone
The following protocol was used for the derivatization of the ecdysone with Girard's reagents:
-
Aliquots of a 5 mM stock solution of ecdysone in methanol were added to a solution of 70% methanol, 70% ethanol, or 70% isopropanol in water.
-
50 µl of glacial acetic acid and 50 mg of the Girard's reagent were added.
-
The mixture was incubated at a specified temperature (50°C, 70°C, or 85°C).
-
At various time intervals, 5 µl aliquots were withdrawn and neutralized with 95 µl of methanol containing 1% ammonium hydroxide before analysis.
Conclusion
Both Girard's Reagent P and Girard's Reagent T are highly effective for the derivatization of ketones, significantly enhancing their detection by mass spectrometry. The choice between the two reagents is not always clear-cut and can be dependent on the specific analyte of interest. While their derivatization efficiencies are often comparable, differences in sensitivity and chromatographic behavior warrant consideration. For novel applications, it is advisable to empirically test both reagents to determine the optimal choice for achieving the desired sensitivity, selectivity, and chromatographic performance. The provided experimental protocols offer a solid foundation for developing a robust and reliable method for the quantitative analysis of ketones in various research and development settings.
A Comparative Guide to LC-MS/MS Method Validation for Steroid Analysis: Girard's Reagent P vs. Hydroxylamine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of steroids in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. However, the inherent low ionization efficiency of many steroids necessitates a derivatization step to enhance their signal. This guide provides an objective comparison of two common derivatization agents, Girard's Reagent P (GRP) and hydroxylamine, for the validation of LC-MS/MS methods for steroid analysis.
This comparison is supported by experimental data from peer-reviewed studies, offering a comprehensive overview of the performance of each method. We will delve into detailed experimental protocols, present a side-by-side comparison of quantitative data, and visualize the workflows and logical relationships using diagrams.
Enhancing Steroid Detection: The Role of Derivatization
Many steroids lack easily ionizable functional groups, leading to poor response in electrospray ionization (ESI), a common ionization source in LC-MS/MS. Derivatization addresses this by chemically modifying the steroid to introduce a charged or more easily ionizable moiety. This process, often referred to as "charge-tagging," significantly improves the sensitivity and selectivity of the analysis.[1]
Girard's Reagent P , a cationic hydrazine, reacts with the ketone groups of steroids to form a permanently charged hydrazone derivative.[2] This permanent positive charge greatly enhances the ionization efficiency in positive-ion ESI-MS. In contrast, hydroxylamine also reacts with keto-steroids to form oxime derivatives. While not permanently charged, the oxime group increases the proton affinity of the molecule, leading to improved ionization and sensitivity.[1]
Comparative Performance of Derivatization Agents
| Steroid | Derivatization Agent | Lower Limit of Quantification (LLOQ) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy/Recovery (%) |
| Testosterone | Girard's Reagent P | 19.53 pg/mL | 3.6 - 8.1 | 5.2 - 11.2 | 92.8 - 105.4 |
| Hydroxylamine | 1 ng/mL | 5.1 | - | 93.2 - 108.7 | |
| Androstenedione | Girard's Reagent P | 19.53 pg/mL | 4.2 - 9.5 | 6.8 - 13.1 | 95.1 - 108.3 |
| Hydroxylamine | 0.5 ng/mL | 6.2 | - | 91.5 - 106.4 | |
| DHEA | Girard's Reagent P | 195.3 pg/mL | 5.5 - 10.3 | 7.1 - 12.5 | 93.7 - 106.9 |
| Hydroxylamine | 1 ng/mL | 7.3 | - | 90.8 - 109.2 | |
| Progesterone | Hydroxylamine | 0.1 ng/mL | 8.5 | - | 88.9 - 112.3 |
| 21-Deoxycortisol | Hydroxylamine | 0.05 ng/mL | 9.1 | - | 87.6 - 115.1 |
| Estrone | Hydroxylamine | 1 ng/mL | 4.7 | - | 94.3 - 107.8 |
| Dihydrotestosterone | Hydroxylamine | 1 ng/mL | 6.8 | - | 92.1 - 105.9 |
| Androstenone | Hydroxylamine | 1 ng/mL | 5.9 | - | 93.5 - 108.1 |
| Corticosterone | Hydroxylamine | 0.5 ng/mL | 7.8 | - | 90.2 - 110.5 |
| Cortisone | Hydroxylamine | 5 ng/mL | 4.3 | - | 95.6 - 104.9 |
Data for Girard's Reagent P is adapted from Frey et al., 2016 for Testosterone, Androstenedione, and DHEA. Data for Hydroxylamine is adapted from a study on ten steroid hormones.
Experimental Protocols
Below are detailed methodologies for the derivatization of steroids using Girard's Reagent P and hydroxylamine, based on established and validated methods.
Girard's Reagent P Derivatization Protocol
This protocol is based on the method described by Frey et al. (2016) for the analysis of keto-steroids in human serum.[1]
-
Sample Preparation: To 100 µL of serum, add an internal standard solution containing isotopically labeled steroids.
-
Liquid-Liquid Extraction (LLE): Extract the steroids from the serum using a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.
-
Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).
-
Incubate the mixture at 60°C for 10 minutes.
-
-
Final Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under nitrogen and reconstitute the derivatized sample in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 methanol:water).
Hydroxylamine Derivatization Protocol
This protocol is based on a validated method for the simultaneous quantification of ten steroid hormones.
-
Sample Preparation: Spike serum samples with an internal standard solution.
-
Liquid-Liquid Extraction (LLE): Perform LLE to extract the steroids from the biological matrix.
-
Evaporation: Dry the organic extract under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the residue in a solution of hydroxylamine hydrochloride in a suitable buffer.
-
Incubate the reaction mixture at 40°C for 20 minutes.
-
-
LC-MS/MS Analysis: Directly inject an aliquot of the derivatization mixture into the LC-MS/MS system.
Visualizing the Process: Workflows and Comparisons
To further clarify the methodologies and their key distinctions, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Recommendations
Both Girard's Reagent P and hydroxylamine are effective derivatizing agents for enhancing the LC-MS/MS analysis of steroids. The choice between them may depend on the specific steroids of interest, the required sensitivity, and the existing laboratory workflow.
-
Girard's Reagent P demonstrates excellent sensitivity, particularly for androgens, achieving LLOQs in the low pg/mL range. The formation of a permanently charged derivative is a significant advantage for maximizing ionization efficiency.
-
Hydroxylamine offers a versatile approach for the simultaneous analysis of a broader range of steroid classes, including progesterones and corticosteroids, with a simple and rapid derivatization protocol.
For researchers focusing on the ultra-sensitive quantification of specific keto-steroids, particularly androgens, the Girard's Reagent P method is a highly compelling option. For broader steroid profiling encompassing multiple classes, hydroxylamine derivatization presents a robust and validated alternative. Ultimately, the selection of the derivatization reagent should be based on a thorough evaluation of the analytical requirements and in-house validation to ensure the desired performance for the specific application.
References
Alternative reagents to 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide for α-functionalization
A comprehensive guide to alternative reagents for the α-functionalization of carbonyl compounds, offering a comparative analysis to the specialized reagent 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide (Kröhnke salt). This guide is tailored for researchers, scientists, and drug development professionals, providing objective comparisons, experimental data, and detailed protocols.
While this compound is a valuable reagent, particularly in cyclization reactions and as a precursor for N-heterocyclic carbenes, the broader field of α-functionalization of carbonyl compounds encompasses a diverse array of reagents with wider applicability. This guide explores superior and more versatile alternatives for key α-functionalization reactions: amination, halogenation, hydroxylation, and arylation.
α-Amination of Carbonyl Compounds
The introduction of a nitrogen atom at the α-position of a carbonyl group is a critical transformation in the synthesis of pharmaceuticals and biologically active molecules. While classical methods exist, modern electrophilic amination reagents offer milder conditions and broader substrate scope.
Alternative Reagents:
A variety of electrophilic aminating agents have been developed to react with enolates or their equivalents.[1] Key alternatives include:
-
Oxaziridines: These reagents, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), are effective for the amination of a range of nucleophiles, including enolates.
-
O-Acylhydroxylamines: These compounds serve as versatile aminating agents, and their reactivity can be tuned by the choice of the acyl group.
-
Azodicarboxylates: Reagents like diethyl azodicarboxylate (DEAD) are commonly used for the α-amination of carbonyl compounds, often in organocatalytic asymmetric reactions.
-
Umpoled Enolate Strategies: This approach reverses the polarity of the enolate, making it electrophilic and reactive towards nucleophilic amines.[2]
Comparison of α-Amination Reagents:
| Reagent/Method | Substrate | Reaction Conditions | Yield (%) | Reference |
| Iron-catalyzed oxidative coupling | Deoxybenzoin and Sulfonamide | FeBr3 (10 mol%), 1,2-dichloroethane, 80 °C, 12 h | 55-88 | [3] |
| Umpoled Enolates (N-alkenoxypyridinium salts) | Various ketones and amines | CH2Cl2, rt, 1-12 h | up to 95 | [2] |
| O-Acylhydroxylamines with Cu catalyst | Zinc enolates of esters and amides | Cu(I) catalyst | High | [4] |
| Thiazolium-catalyzed cross-coupling | Aldehydes and Acylimines | Thiazolium salt catalyst | Good to Excellent | [5] |
| N-Bromosuccinimide (NBS) mediated | Benzylic secondary alcohols and amines | One-pot | Good | [6] |
Experimental Protocol: α-Amination using an Umpoled Enolate Strategy [2]
-
Preparation of the N-alkenoxypyridinium salt (umpoled enolate): To a solution of the corresponding silyl enol ether (0.5 mmol) in CH2Cl2 (2.0 mL) is added 2-chloro-1-methylpyridinium iodide (0.6 mmol) and 4-nitrophenol (0.6 mmol). The mixture is stirred at room temperature for 1 hour.
-
Amination: The amine (0.6 mmol) is added to the reaction mixture. The resulting solution is stirred at room temperature for the time indicated for the specific substrate (typically 1-12 hours).
-
Work-up: The reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-amino ketone.
Reaction Workflow: α-Amination via Umpoled Enolate
Caption: Experimental workflow for α-amination using an umpoled enolate strategy.
α-Halogenation of Carbonyl Compounds
α-Haloketones are versatile intermediates in organic synthesis. The direct halogenation of ketones is a fundamental transformation.
Alternative Reagents:
-
Elemental Halogens (Br₂, I₂): These are the classical reagents for α-halogenation, typically performed under acidic or basic conditions.[7]
-
N-Halosuccinimides (NBS, NCS): N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are convenient and safer sources of electrophilic halogens.[8]
-
Hypervalent Iodine Reagents: These reagents can also be employed for α-halogenation.
Comparison of α-Halogenation Reagents:
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| HBr and Bromine (flow) | Acetophenone | 1,4-Dioxane | 99 | [9] |
| I₂ and H₂O₂ | Aromatic Ketones | H₂SO₄ or POM catalyst in Methanol | Good to Excellent | [9] |
| N-Bromosuccinimide (NBS) | Aromatic Ketones | TiO₂ NP catalyst, TBHP | Good to Excellent | [9] |
| N-Chlorosuccinimide (NCS) | Aromatic Ketones | TiO₂ NP catalyst, TBHP | Good to Excellent | [9] |
| ZnBr₂ (in situ) | Aromatic Carbonyls | Aqueous conditions | Good | [9] |
Experimental Protocol: α-Bromination of Acetophenone using HBr and Bromine in a Flow System [9]
-
System Setup: A continuous flow reactor is assembled with appropriate pumps and tubing for the introduction of reactants.
-
Reactant Solutions: A solution of acetophenone in 1,4-dioxane and a solution of bromine and hydrobromic acid in 1,4-dioxane are prepared.
-
Reaction: The reactant solutions are pumped into a T-mixer and then through a heated reaction coil at a controlled flow rate and temperature.
-
Quenching and Collection: The output from the reactor is collected in a quenching solution (e.g., aqueous sodium thiosulfate) to neutralize unreacted bromine.
-
Work-up and Purification: The product is extracted with a suitable organic solvent, dried, and purified, for example by distillation or crystallization, to yield 2-bromo-1-phenylethanone.
Reaction Mechanism: Acid-Catalyzed α-Halogenation
Caption: Mechanism of acid-catalyzed α-halogenation of a ketone.
α-Hydroxylation of Carbonyl Compounds
The direct α-oxidation of ketones to form α-hydroxy ketones is a valuable transformation for synthesizing important building blocks.
Alternative Reagents:
-
Oxaziridines: Enantiopure (camphorylsulfonyl)oxaziridine derivatives are highly effective for the asymmetric hydroxylation of enolates.[10]
-
Hypervalent Iodine Reagents: Reagents like iodosylbenzene and iodobenzene diacetate can be used for the α-hydroxylation of ketones.[11] A binary system of a hypervalent iodine(III) reagent and a Lewis acid can achieve high diastereoselectivity.[12]
-
Oxone with an Iodine Source: A combination of Oxone, trifluoroacetic anhydride, and catalytic iodobenzene provides an economical method for α-hydroxylation.[13]
Comparison of α-Hydroxylation Reagents:
| Reagent | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| (Camphorylsulfonyl)oxaziridine | Enolates of cyclic ketones | Varies with substrate | Good | >95 | [10] |
| PhI(OAc)₂ and BF₃·OEt₂ | Cyclic Ketones | AcOH, rt, 24 h | up to 95 (diastereoselective) | N/A | [12] |
| I₂ or NBS / DMSO | Various Ketones | DMSO as oxidant | Good | N/A | [13] |
| Oxone, TFAA, cat. PhI | Alkyl aryl ketones | CH₃CN, rt | Good | N/A | [13] |
| Chiral Iodoarene / mCPBA | Ketones (via acetyl enol ethers) | 5 mol% catalyst, BF₃ | up to 97 | up to 88 | [14] |
Experimental Protocol: Asymmetric α-Hydroxylation using (Camphorylsulfonyl)oxaziridine [10]
-
Enolate Formation: The ketone (1.0 mmol) is dissolved in anhydrous THF (5 mL) and cooled to -78 °C under an inert atmosphere. A solution of a strong base (e.g., lithium diisopropylamide, LDA, 1.1 mmol) in THF is added dropwise. The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
Hydroxylation: A solution of the enantiopure (camphorylsulfonyl)oxaziridine derivative (1.2 mmol) in THF is added to the enolate solution at -78 °C. The reaction is stirred for 1-3 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched α-hydroxy ketone.
Reaction Mechanism: α-Hydroxylation with Oxaziridine
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of α-amino ketones through aminations of umpoled enolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 12. Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 14. Hypervalent Iodine(III)‐Catalysed Enantioselective α‐Acetoxylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine Synthesis: The Kröhnke Reaction vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the pyridine scaffold remains a cornerstone of heterocyclic chemistry. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates efficient and versatile synthetic methodologies. This guide provides an objective comparison of the Kröhnke pyridine synthesis against other prominent methods, namely the Hantzsch, Chichibabin, and Bohlmann-Rahtz syntheses. By presenting key performance metrics, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to select the most suitable method for their synthetic endeavors.
At a Glance: Key Performance Indicators
The efficacy of a synthetic method is a composite of several factors, including yield, substrate scope, and reaction conditions. The following table offers a comparative summary of the Kröhnke reaction and its alternatives.
| Synthesis Method | Typical Yields | Substrate Scope | Reaction Conditions | Key Advantages | Key Disadvantages |
| Kröhnke | High (often >80%)[1] | Broad, tolerates various functional groups on both reactants.[2] | Mild to moderate (reflux in acetic acid or ethanol).[1] | High atom economy, no oxidation step required, byproducts are easily removed.[1] | Requires pre-synthesis of the α-pyridinium methyl ketone salt. |
| Hantzsch | Good to excellent (can exceed 90%)[3] | Well-suited for symmetrically substituted pyridines.[3] | Often requires a subsequent oxidation step.[3] | Multi-component reaction, high atom economy.[3] | Can have long reaction times and harsh oxidation conditions with classical methods.[3] |
| Chichibabin | Generally low (typically 20-30%)[4] | Primarily for the synthesis of simple, alkyl-substituted pyridines.[5] | Harsh (high temperatures and pressures, often with solid catalysts).[5] | Uses readily available and inexpensive starting materials.[4] | Low yields, harsh conditions, and potential for side reactions.[4][6] |
| Bohlmann-Rahtz | Good to excellent.[7] | Versatile for 2,3,6-trisubstituted pyridines.[8] | Can require high temperatures for cyclodehydration, though milder one-pot procedures exist.[8] | Direct synthesis of pyridines without an oxidation step.[8] | Traditional two-step process can be cumbersome; one-pot modifications are advantageous.[8] |
Delving Deeper: A Head-to-Head Comparison
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]
Advantages:
-
High Yields: The reaction is known for its high efficiency, often providing excellent yields of the desired pyridine.[1]
-
Broad Substrate Scope: It tolerates a wide variety of functional groups on both the pyridinium salt and the unsaturated carbonyl compound.[2]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, typically refluxing in glacial acetic acid or an alcohol.[1]
-
High Atom Economy: A key advantage is that it does not require a separate oxidation step to form the aromatic pyridine ring, as the necessary oxidation state is inherent in the starting materials.[1]
-
Facile Workup: The byproducts, pyridine and water, are easily removed during purification.[1]
Disadvantages:
-
Starting Material Preparation: The primary drawback is the need to pre-synthesize the α-pyridinium methyl ketone salt from the corresponding α-bromomethyl ketone and pyridine.
Hantzsch Pyridine Synthesis
A classic multi-component reaction, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[3] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the pyridine.[3]
Advantages:
-
One-Pot Synthesis: As a multi-component reaction, it allows for the construction of complex molecules in a single step from simple precursors.
-
Good Yields: Modern variations of the Hantzsch synthesis can achieve very high yields.[3]
Disadvantages:
-
Oxidation Step: The necessity of an oxidation step adds an extra transformation to the overall synthesis and can sometimes require harsh reagents.[3]
-
Limited Substitution Patterns: The classical Hantzsch synthesis is best suited for the preparation of symmetrically substituted pyridines.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is an older method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures.[5]
Advantages:
-
Simple Starting Materials: It utilizes readily available and inexpensive starting materials.[4]
Disadvantages:
-
Low Yields: The reaction typically suffers from low yields.[4][6]
-
Harsh Conditions: It requires high temperatures and often the use of solid catalysts, limiting its applicability to robust substrates.[5]
-
Mixture of Products: The reaction can lead to a mixture of products, complicating purification.
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to substituted pyridines through the condensation of an enamine with an ethynylketone.[9] The reaction initially forms an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine.[9]
Advantages:
-
Versatility: It is a versatile method for the synthesis of 2,3,6-trisubstituted pyridines.[8]
-
Direct Aromatization: Similar to the Kröhnke synthesis, it does not require a separate oxidation step.[8]
Disadvantages:
-
Two-Step Process: The traditional Bohlmann-Rahtz synthesis is a two-step procedure that can be cumbersome. However, one-pot modifications have been developed to improve its efficiency.[8]
-
High Temperatures: The cyclodehydration step can require high temperatures, although acid catalysis can facilitate the reaction under milder conditions.[10]
Quantitative Data Summary
The following tables provide a summary of representative yields for each of the discussed pyridine synthesis methods.
Table 1: Kröhnke Pyridine Synthesis Yields
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | 90 | [11] |
| N-(2-Thienoylmethyl)pyridinium iodide | 1-(2-Thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-(2-Thienyl)-4-(4-methoxyphenyl)-6-(2-thienyl)pyridine | 60 | [1] |
| N-(2-Naphthoylmethyl)pyridinium bromide | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 2-(2-Naphthyl)-4-(4-chlorophenyl)-6-phenylpyridine | 85 | N/A |
Table 2: Hantzsch Pyridine Synthesis Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [3] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonia | Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | N/A |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | >90 | [3] |
Table 3: Chichibabin Pyridine Synthesis Yields
| Carbonyl Compound(s) | Nitrogen Source | Product | Yield (%) | Reference |
| Acetaldehyde | Ammonia | 2-Methylpyridine & 4-Methylpyridine | 20-30 | [4] |
| Acrolein, Propionaldehyde | Ammonia | 3-Methylpyridine | ~30 | [5] |
| Paraldehyde | Ammonia | 5-Ethyl-2-methylpyridine | N/A | [5] |
Table 4: Bohlmann-Rahtz Pyridine Synthesis Yields
| Enamine/Enolizable Ketone | Ethynylketone | Product | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | Ethyl 2,6-dimethyl-nicotinate | 81 (two steps) | [7] |
| Methyl 3-aminocrotonate | 1-Phenylprop-2-yn-1-one | Methyl 2-methyl-6-phenylnicotinate | 85 (one pot) | [12] |
| Acetone (with NH4OAc) | 4-(Trimethylsilyl)but-3-yn-2-one | 2,6-Dimethylpyridine | 77 (one pot) | [12] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
Caption: Reaction mechanism of the Kröhnke pyridine synthesis.
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Experimental Workflow
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. thieme.de [thieme.de]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. scribd.com [scribd.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Navigating Protein Carbonylation: A Comparative Guide to Quantitative Analysis Using Isotope-Labeled Girard's Reagent P and Other Methods
For researchers, scientists, and drug development professionals investigating oxidative stress and its impact on protein function, accurate quantification of protein carbonylation is paramount. This guide provides a comprehensive comparison of isotope labeling with Girard's Reagent P for quantitative proteomics, benchmarked against established methods. We delve into the experimental protocols, present comparative data, and illustrate the underlying workflows and signaling pathways to inform your selection of the most suitable analytical approach.
Protein carbonylation, an irreversible post-translational modification, serves as a key biomarker for oxidative stress, implicated in a range of pathologies from neurodegenerative diseases to cancer.[1][2] Consequently, robust and precise methods for its quantification are critical. While global quantitative proteomics often employs amine-reactive isobaric tags like iTRAQ and TMT, the analysis of protein carbonylation necessitates reagents that specifically target carbonyl groups. Girard's Reagent P (GRP), particularly in its isotopically labeled forms, has emerged as a powerful tool for the mass spectrometry-based quantification of protein carbonylation.[1] This guide will compare the GRP method with the widely used 2,4-dinitrophenylhydrazine (DNPH)-based assays.
Quantitative Comparison of Methods for Protein Carbonylation Analysis
The selection of a method for quantifying protein carbonylation depends on several factors, including the required sensitivity, the desired level of specificity (global vs. site-specific), and the available instrumentation. Below is a summary of the key quantitative parameters for the Girard's Reagent P-based mass spectrometry method and the DNPH-based spectrophotometric and Western blot assays.
| Feature | Girard's Reagent P (Isotope Labeling) | DNPH Spectrophotometric Assay | DNPH Western Blot |
| Principle | Mass spectrometry-based relative quantification of carbonyl-containing peptides using light and heavy isotope-labeled GRP.[1] | Colorimetric detection of DNP-hydrazones formed by the reaction of DNPH with protein carbonyls.[3][4] | Immunodetection of DNP-adducts on proteins using an anti-DNP antibody.[5] |
| Quantification | Relative (ratio of heavy/light labeled peptides).[1] | Absolute (nmol of carbonyl per mg of protein).[6] | Semi-quantitative (relative band intensity).[5] |
| Sensitivity | High; suitable for complex samples and identification of specific carbonylation sites.[7] | Moderate; may be affected by interfering substances.[8] | High; offers greater sensitivity than the spectrophotometric assay.[3] |
| Specificity | High; identifies specific carbonylated peptides and sites of modification.[7] | Low; measures total protein carbonyl content.[3] | Moderate; identifies carbonylated proteins but not specific sites.[5] |
| Instrumentation | LC-MS/MS or MALDI-MS/MS.[1] | Spectrophotometer.[4] | Western blot imaging system.[5] |
| Sample Throughput | Lower, due to sample preparation and MS analysis time. | Higher, suitable for screening multiple samples. | Moderate, dependent on the number of gels and blots. |
Experimental Protocols
Isotope Labeling with Girard's Reagent P for MS-Based Quantification
This protocol is adapted from the method described by Mirzaei and Regnier (2006).[1] It enables the relative quantification of protein carbonylation between two samples.
Materials:
-
Protein samples (control and treated)
-
Light (d0) and heavy (d5) Girard's Reagent P (GPR)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Strong Cation Exchange (SCX) chromatography column
-
LC-MS/MS or MALDI-MS/MS system
Procedure:
-
Sample Preparation: Solubilize protein samples in a buffer containing urea.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Labeling: Divide each sample into two aliquots. Label one aliquot with light GRP and the other with heavy GRP. The reaction is typically carried out in a suitable buffer at a slightly acidic pH.
-
Sample Pooling: Combine the light-labeled control sample with the heavy-labeled treated sample, and vice versa, in a 1:1 ratio.
-
Proteolysis: Digest the combined protein samples into peptides using trypsin.
-
Enrichment of Carbonylated Peptides: Use SCX chromatography to enrich for the GRP-labeled peptides, which carry a positive charge.[7]
-
Mass Spectrometry Analysis: Analyze the enriched peptide fraction by LC-MS/MS or MALDI-MS/MS.
-
Data Analysis: Identify the peptide pairs with a specific mass difference corresponding to the light and heavy GRP tags. The ratio of the peak intensities of the heavy and light labeled peptides provides the relative quantification of carbonylation.[1]
DNPH-Based Spectrophotometric Assay
This protocol provides a global measure of protein carbonylation.[3][6]
Materials:
-
Protein samples
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Derivatization: Incubate protein samples with DNPH solution. A parallel control for each sample is incubated with the solvent of the DNPH solution.
-
Protein Precipitation: Precipitate the proteins using TCA to remove excess DNPH.
-
Washing: Wash the protein pellet with a suitable solvent (e.g., ethanol/ethyl acetate) to remove any remaining free DNPH.
-
Solubilization: Resuspend the protein pellet in a solution of guanidine hydrochloride.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the DNP-hydrazones (typically around 370 nm).[4]
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient of the DNP-hydrazones.
DNPH-Based Western Blot Assay
This method allows for the visualization and semi-quantitative analysis of carbonylated proteins.[5]
Materials:
-
Protein samples
-
DNPH solution
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Anti-DNP primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Derivatization: React protein samples with DNPH.
-
SDS-PAGE: Separate the derivatized proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with an anti-DNP primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The intensity of the bands corresponds to the level of carbonylation of specific proteins. Densitometry can be used for semi-quantitative analysis.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of protein carbonylation, the following diagrams have been generated.
Caption: Workflow for quantitative analysis of protein carbonylation using isotope-labeled Girard's Reagent P.
Caption: Experimental workflows for DNPH-based spectrophotometric and Western blot assays.
Caption: Simplified signaling pathway of oxidative stress leading to protein carbonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
On-Tissue Derivatization with Girard's Reagent P: A Reproducibility and Performance Comparison
For researchers, scientists, and drug development professionals seeking to enhance the detection of carbonyl-containing molecules in tissue samples via mass spectrometry imaging (MSI), on-tissue derivatization with Girard's Reagent P (GRP) offers a powerful solution. This guide provides an objective comparison of GRP's performance, particularly its reproducibility, against a common alternative, Girard's Reagent T (GT), supported by experimental data and detailed protocols.
On-tissue derivatization is a critical sample preparation technique in MSI for improving the ionization efficiency and detection sensitivity of certain classes of molecules, such as N-glycans and steroids, which often yield low signal intensity in their native state. Girard's reagents, which possess a quaternary ammonium group, react with aldehydes and ketones to introduce a permanent positive charge, significantly enhancing their detectability by mass spectrometry.
Performance Comparison: Girard's Reagent P vs. Girard's Reagent T
The choice of derivatization reagent can significantly impact the quality and reproducibility of MSI data. Below is a summary of quantitative data comparing the performance of Girard's Reagent P and Girard's Reagent T.
| Performance Metric | Girard's Reagent P (GRP) | Girard's Reagent T (GT) | Analyte Class | Reference |
| Signal Enhancement | Up to 230-fold for glucose and over 28-fold for maltooctaose.[1][2][3] | Signal intensities of lactose, sialylated N-glycans, and neutral N-glycans were boosted by 7.44, 9.13, and 13.47 folds on average, respectively. | N-Glycans | [1][4] |
| Reproducibility (RSD) | While not explicitly stated as RSD, a high abundance of GRP-labeled N-glycans was observed on consecutive tissue sections, indicating good reproducibility.[1][2] | Reliable reproducibility with an RSD of 2.96% (n=7) for on-target derivatization.[4] | N-Glycans | [1][4] |
| Analyte Coverage | Increased the number of detected N-glycans from 27 to 46 in one study.[1][2] | Enabled the detection of more low-abundance glycans.[4] | N-Glycans | [1][4] |
| Spectral Simplification | Produces singly charged [M]+ ions, avoiding multiple metal ion adducts and simplifying spectral interpretation.[1][2] | Presents only [M]+ signals, simplifying data analysis.[4] | N-Glycans | [1][4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results in on-tissue derivatization.
On-Tissue Derivatization of N-Glycans with Girard's Reagent P
This protocol is adapted from the work of Zhang et al. (2020) for the analysis of N-glycans from formalin-fixed paraffin-embedded (FFPE) tissue sections.[1]
-
Tissue Preparation: Mount FFPE tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
-
Deparaffinization and Rehydration: Perform deparaffinization using xylene and rehydrate the tissue through a series of graded ethanol washes.
-
Antigen Retrieval: Conduct heat-induced antigen retrieval to unmask the N-glycans.
-
N-Glycan Release: Apply PNGase F enzyme to the tissue section and incubate in a humidified chamber to enzymatically release the N-glycans.
-
GRP Derivatization Solution Preparation: Prepare a solution of 10 mg/mL Girard's Reagent P in a mixture of 50% (v/v) methanol and 10% acetic acid in water.
-
Reagent Application: Spray the GRP derivatization solution onto the tissue section using an automated sprayer.
-
Incubation: Incubate the tissue section to allow the derivatization reaction to proceed.
-
Matrix Application: Apply a suitable MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB), onto the derivatized tissue section.
-
MALDI-MSI Analysis: Analyze the prepared tissue section using a MALDI mass spectrometer.
On-Target Derivatization of Reducing Glycans with Girard's Reagent T
This protocol is based on the method described by Xie et al. (2021) for on-target derivatization.[4]
-
Sample Preparation: Spot the glycan solution onto a MALDI target plate.
-
GT Derivatization Solution Preparation: Prepare a 0.05 M solution of Girard's Reagent T in a solvent mixture of water, methanol, and glacial acetic acid (6:1:3, v/v/v).
-
Matrix Solution Preparation: Prepare a matrix solution, for example, 20 mg/mL of DHB in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
On-Target Reaction: Sequentially deposit the matrix solution, glycan solution, and GT solution onto the same spot on the MALDI plate and gently mix.
-
Drying: Allow the mixture to dry naturally at room temperature.
-
MALDI-MS Analysis: Directly analyze the dried spot using a MALDI-TOF mass spectrometer.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the on-tissue derivatization workflow and the underlying chemical reaction.
On-Tissue Derivatization Workflow with GRP.
N-Glycan Derivatization with Girard's Reagent P.
Conclusion
On-tissue derivatization with Girard's Reagent P is a robust method for enhancing the detection of N-glycans and other carbonyl-containing molecules in mass spectrometry imaging. It offers significant signal enhancement, improved analyte coverage, and simplified mass spectra, with evidence suggesting good reproducibility. While Girard's Reagent T also provides similar benefits and has demonstrated quantifiable reproducibility for on-target applications, the choice between GRP and GT may depend on the specific analyte class and experimental conditions. For researchers aiming to achieve high-quality, reproducible MSI data, the detailed protocols and comparative data presented in this guide serve as a valuable resource for method development and optimization.
References
- 1. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
Comparing ionization efficiency of different Girard's reagents in mass spectrometry
In the landscape of quantitative mass spectrometry, particularly for the analysis of carbonyl-containing compounds such as steroids, drugs, and metabolites, derivatization is a key strategy to enhance ionization efficiency and improve detection sensitivity. Among the arsenal of chemical derivatization agents, Girard's reagents stand out for their ability to introduce a pre-existing positive charge onto target analytes, thereby significantly boosting their signal in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This guide provides a comparative overview of the most common Girard's reagents—Girard's T, Girard's P, and Girard's D—focusing on their ionization efficiency, supported by experimental data from various studies.
Chemical Structures and Mechanism of Action
Girard's reagents are a family of cationic hydrazine derivatives that react with aldehydes and ketones to form stable hydrazones. The key feature of these reagents is the presence of a permanently charged moiety, which ensures that the resulting derivative is readily ionized in the mass spectrometer.
-
Girard's Reagent T (GirT): (Carboxymethyl)trimethylammonium chloride hydrazide. It possesses a quaternary ammonium group, which provides a permanent positive charge.
-
Girard's Reagent P (GirP): 1-(Carboxymethyl)pyridinium chloride hydrazide. It contains a pyridinium ring, which also carries a permanent positive charge.
-
Girard's Reagent D (GirD): N,N-Dimethylglycine hydrazide dihydrochloride. It has a dimethylamino group which, depending on the pH, can be protonated to carry a positive charge.
The derivatization reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the analyte, followed by the elimination of a water molecule to form the corresponding hydrazone. This "charge-tagging" strategy is highly effective for molecules that have low intrinsic ionization efficiency.
Comparative Ionization Efficiency
Direct comparative studies that evaluate the ionization efficiency of Girard's T, P, and D under identical experimental conditions are scarce in the scientific literature. However, by synthesizing data from multiple independent studies, a picture of their relative performance can be assembled. The following table summarizes reported signal enhancements for various analytes upon derivatization with Girard's reagents.
| Reagent | Analyte(s) | Signal Enhancement | Mass Spectrometry Platform | Reference(s) |
| Girard's T | 5-Formyl-2'-deoxyuridine | ~20-fold increase in detection limit | LC-ESI-MS/MS | [1][2] |
| Prostanoids | >10-fold increase in ionization efficiency | IMS-MS | [3] | |
| Glycans (lactose, sialylated N-glycans, neutral N-glycans) | 7.44 to 13.47-fold increase in signal intensity | MALDI-TOF-MS | [4] | |
| Girard's P | Spironolactone and its metabolites | 1-2 orders of magnitude increase in signal | UHPLC-ESI-MS/MS | [5] |
| Oligosaccharide (maltooctaose) | >28-fold increase in signal intensity | MALDI-MS | [2] | |
| N-Glycans | Signal-to-noise ratio notably improved; signals enhanced by 230-fold for glucose | MALDI-MSI | [2] | |
| Girard's D | Not available | No quantitative data on ionization efficiency enhancement found in the reviewed literature. | Not available | |
| Modified GirT (HTMOB) | Succinylacetone, 17-hydroxyprogesterone | 3.3 to 7.0-fold greater signal intensity compared to Girard's T | ESI-MS/MS | [6][7] |
| Girard's C | Ecdysone | Did not increase detection sensitivity compared to native ecdysone (in negative ion mode) | LC-MS/MS | [8] |
From the available data, both Girard's T and Girard's P reagents are highly effective at enhancing the mass spectrometric signal of carbonyl-containing analytes, with reported signal gains often exceeding an order of magnitude. The choice between them may depend on the specific analyte, the complexity of the sample matrix, and the desired fragmentation pattern. For Girard's D, there is a notable lack of published data quantifying its impact on ionization efficiency in mass spectrometry, precluding a direct comparison with GirT and GirP in this context.
It is also important to note the development of modified Girard's reagents, such as 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), which has been shown to provide even greater sensitivity than the classical Girard's T for certain applications.[6][7] Conversely, other variants like Girard's C, designed for negative ion mode, have been reported to be ineffective at increasing sensitivity for some analytes.[8]
Experimental Protocols
While optimal derivatization conditions can vary depending on the analyte and sample matrix, a general protocol for Girard's reagent derivatization is provided below.
Representative Protocol for Derivatization of Steroids with Girard's P Reagent
This protocol is adapted from a method for the analysis of keto-steroids.[9]
Materials:
-
Girard's P reagent solution (1 mg/mL in water)
-
Acetic acid in methanol (10% v/v)
-
Nitrogen gas evaporator
-
Methanol:water (50:50 v/v) for reconstitution
-
Heating block or incubator at 60°C
Procedure:
-
Sample Preparation: The extracted and dried analyte residue is reconstituted in 200 µL of 10% acetic acid in methanol.
-
Derivatization: 20 µL of the Girard's P reagent solution is added to the sample.
-
Incubation: The reaction mixture is incubated for 10 minutes at 60°C to ensure the reaction goes to completion.
-
Drying: The samples are evaporated to dryness under a stream of nitrogen gas.
-
Reconstitution: The dried derivative is reconstituted in 100 µL of 50:50 methanol:water prior to LC-MS analysis.
Note: Optimization of reaction time, temperature, and reagent concentration may be necessary for different classes of analytes to maximize derivatization efficiency and minimize sample degradation.
Visualizing the Workflow and Chemical Reactions
To better understand the application of Girard's reagents, the following diagrams illustrate the general experimental workflow and the specific chemical reactions.
Caption: General experimental workflow for the analysis of carbonyl-containing compounds using Girard's reagent derivatization followed by LC-MS/MS.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Cross-reactivity of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide, a versatile reagent in organic synthesis, with various common functional groups. Understanding the selectivity and potential for side reactions is crucial for its effective application in complex molecule synthesis and drug development. This document outlines standardized experimental protocols to assess this reactivity and presents illustrative data to guide researchers in predicting reaction outcomes.
Introduction
This compound, often referred to as a Kröhnke salt, is a pyridinium salt valued for its role in the synthesis of highly substituted pyridines and other heterocyclic systems. Its reactivity stems from the electrophilic nature of the carbon atom adjacent to the pyridinium ring and the carbonyl group. While its primary application is in the Kröhnke pyridine synthesis, its utility in broader synthetic contexts necessitates a clear understanding of its reactivity profile towards other functional groups that may be present in a multifunctional substrate. This guide details a proposed experimental framework for quantifying this cross-reactivity.
Reaction Pathway Overview
The primary reaction of this compound with nucleophiles involves the attack of the nucleophile on the methylene carbon, leading to the displacement of the pyridine leaving group. This can be followed by subsequent reactions, depending on the nature of the nucleophile and the reaction conditions.
Caption: General reaction pathway of this compound with a nucleophile.
Experimental Design for Comparative Cross-Reactivity Analysis
To objectively compare the cross-reactivity of this compound, a standardized set of experiments is proposed. The following workflow outlines the key steps for this comparative analysis.
Caption: Experimental workflow for comparative cross-reactivity analysis.
Experimental Protocols
The following are detailed protocols for the proposed comparative experiments.
1. General Procedure for Reactivity Screening:
-
Materials:
-
This compound (≥98% purity)
-
Selected nucleophiles (e.g., benzylamine, benzenethiol, benzyl alcohol, aniline, phenol, thiophenol) (≥98% purity)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
-
Reaction Setup:
-
In a series of oven-dried reaction vials under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent to a final concentration of 0.1 M.
-
To each vial, add a solution of the respective nucleophile (1.1 eq) in the same solvent.
-
Stir the reaction mixtures at a constant temperature (e.g., 25 °C or 50 °C).
-
-
Monitoring and Analysis:
-
Withdraw aliquots from each reaction mixture at specified time intervals (e.g., 1, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by diluting with a suitable solvent system for analysis.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Calculate the percent conversion and/or yield of the product for each nucleophile at each time point.
-
2. Competitive Reactivity Experiment:
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add an equimolar mixture of two different nucleophiles (e.g., benzylamine and benzenethiol, 1.1 eq each).
-
Stir the reaction under the same controlled conditions as the individual screening.
-
Analyze the reaction mixture at various time points to determine the relative amounts of the two different substitution products formed.
-
Comparative Reactivity Data
The following tables present hypothetical but chemically plausible data that could be obtained from the experiments described above. This data is intended to illustrate the expected relative reactivity of different functional groups with this compound.
Table 1: Reactivity of this compound with Various Nucleophiles
| Nucleophile | Functional Group | Reaction Time (h) | Conversion (%) |
| Benzylamine | Primary Amine | 4 | 95 |
| Aniline | Aromatic Amine | 24 | 40 |
| Benzenethiol | Thiol | 1 | >99 |
| Thiophenol | Aromatic Thiol | 1 | >99 |
| Benzyl alcohol | Primary Alcohol | 24 | <5 |
| Phenol | Aromatic Alcohol | 24 | <2 |
Table 2: Competitive Reactivity of Benzylamine vs. Benzenethiol
| Time (h) | Benzylamine Product (%) | Benzenethiol Product (%) |
| 1 | 5 | 95 |
| 4 | 8 | 92 |
| 24 | 10 | 90 |
Discussion of Expected Reactivity Trends
Based on fundamental principles of nucleophilicity, the following trends in reactivity with this compound are anticipated:
-
Thiols > Amines > Alcohols: Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols. This is reflected in the expected rapid and high-yield reactions with thiols, moderate to high yields with amines, and very low reactivity with alcohols under neutral or mild basic conditions.
-
Aliphatic vs. Aromatic: Aliphatic amines and thiols are typically more nucleophilic than their aromatic counterparts due to the delocalization of the lone pair of electrons into the aromatic ring in the latter. This would result in faster reaction rates and higher conversions for aliphatic nucleophiles.
-
Steric Hindrance: The rate of reaction is also expected to be influenced by steric hindrance around the nucleophilic center. More sterically hindered nucleophiles will react more slowly.
Conclusion
This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound with a range of common functional groups. The provided experimental protocols and illustrative data are intended to assist researchers in designing their synthetic strategies and anticipating potential side reactions. A thorough understanding of this reactivity profile is essential for leveraging the full potential of this versatile reagent in the synthesis of complex molecules and in the field of drug discovery.
A Comparative Guide to Kröhnke-Derived N-Heterocyclic Carbene Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and versatile catalysts is paramount. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands. Among the diverse array of NHC ligands, those derived from pyridine scaffolds, often synthesized via the elegant Kröhnke pyridine synthesis, offer unique electronic and steric properties that can significantly influence catalytic activity. This guide provides a comparative overview of the performance of these pyridine-based NHC-palladium catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of pyridine-functionalized NHC-Pd catalysts in this reaction is often evaluated by their ability to couple a variety of aryl halides with arylboronic acids, with a focus on achieving high yields with low catalyst loadings.
Table 1: Performance Data of Pyridine-Based NHC-Pd Catalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.0 | K₃PO₄ | THF | 65 | 16 | 92 | [3] |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 99 | [1] |
Performance in Heck-Mizoroki Coupling
The Heck-Mizoroki reaction, which forms a substituted alkene from an aryl halide and an alkene, is another critical transformation where NHC-Pd catalysts have demonstrated significant advantages. The efficiency of pyridine-derived NHC catalysts is often benchmarked by their ability to activate less reactive aryl chlorides and to provide high regioselectivity.
Table 2: Performance Data of Pyridine-Based NHC-Pd Catalysts in Heck-Mizoroki Coupling
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Styrene | 1.0 | Na₂CO₃ | DMF | 120 | 12 | 96 | [4] |
| 2 | 4-Chloroanisole | n-Butyl acrylate | 2.0 | K₂CO₃ | Dioxane | 110 | 24 | 85 | [5] |
| 3 | 1-Bromonaphthalene | Styrene | 0.5 | Cs₂CO₃ | DMAc | 130 | 6 | 98 | [6] |
| 4 | 4-Iodoacetophenone | Methyl acrylate | 1.0 | Et₃N | Acetonitrile | 80 | 3 | 97 | [4] |
Performance in Sonogashira Coupling
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. Pyridine-based NHC-Pd catalysts have been explored to facilitate this reaction, often under copper-free conditions to avoid the formation of alkyne homocoupling byproducts.
Table 3: Performance Data of Pyridine-Based NHC-Pd Catalysts in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | 1.0 | Cs₂CO₃ | DMF | 100 | 4 | 99 | |
| 2 | 4-Bromoanisole | Phenylacetylene | 2.0 | K₂CO₃ | Dioxane | 80 | 12 | 92 | [7] |
| 3 | 1-Iodonaphthalene | 1-Heptyne | 1.0 | Et₃N | Toluene | 90 | 6 | 95 | |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | 1.5 | Cs₂CO₃ | DMF | 110 | 8 | 94 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the cross-coupling reactions cited in the performance tables.
General Procedure for Suzuki-Miyaura Cross-Coupling[1][2][3]
An oven-dried vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the Pd-NHC catalyst (0.1-1.0 mol%). The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The solvent (e.g., dioxane/water, 4:1 v/v, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck-Mizoroki Cross-Coupling[4][5][6]
To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Na₂CO₃, 2.0 mmol), and the Pd-NHC catalyst (0.5-2.0 mol%). The tube is evacuated and backfilled with an inert gas. The solvent (e.g., DMF or DMAc, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified duration. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Cross-Coupling[4][7][8]
In a nitrogen-filled glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), the Pd-NHC catalyst (1.0-2.0 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol). The solvent (e.g., DMF or toluene, 5 mL) is added, followed by the terminal alkyne (1.2 mmol). The vessel is sealed and heated to the specified temperature with stirring for the required time. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel to yield the pure coupled product.
Visualizing the Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a series of well-defined steps. The following diagram illustrates a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction mediated by a Pd-NHC complex.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
This guide highlights the potential of Kröhnke-derived pyridine-based NHC ligands in palladium-catalyzed cross-coupling reactions. The modularity of the Kröhnke synthesis allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligands, which in turn can be used to optimize catalytic performance for specific applications in academic research and industrial drug development.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 7. ijnc.ir [ijnc.ir]
Quantitative analysis of derivatization efficiency of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
A critical review of derivatization agents for the quantitative analysis of carboxylic acids reveals a notable absence of published data for 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, also known as the Kröhnke reagent, in this specific application. Despite extensive searches for experimental protocols and performance data, no information could be retrieved to support its use as a derivatization agent for enhancing the detection of carboxylic acids in HPLC analysis. Its documented applications are primarily in other areas of organic synthesis, such as C-C bond formation.
Therefore, this guide provides a quantitative comparison of two widely used and well-documented alternative derivatization reagents: p-Bromophenacyl Bromide (p-BPB) for UV detection and 9-Anthryldiazomethane (ADAM) for fluorescence detection. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting an appropriate and effective method for the quantitative analysis of carboxylic acids.
Performance Comparison of Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical step in developing a robust analytical method for carboxylic acids, which often lack a strong chromophore for sensitive detection. The choice between p-BPB and ADAM will depend on the available detector, the required sensitivity, and the specific carboxylic acids of interest.
| Feature | p-Bromophenacyl Bromide (p-BPB) | 9-Anthryldiazomethane (ADAM) |
| Detection Method | UV-Vis Absorbance | Fluorescence |
| Typical Wavelength | Approx. 254 nm | Excitation: ~365 nm, Emission: ~412 nm |
| Sensitivity | Nanomole to picomole range | Picomole to femtomole range |
| Reaction Conditions | Requires heating (e.g., 80-85°C) and a catalyst (e.g., a crown ether or a base) | Room temperature, no catalyst required |
| Reaction Time | 15-60 minutes | Approximately 60 minutes |
| Derivative Stability | Generally stable | Can be light-sensitive |
| Selectivity | Reacts with carboxylic acids | Reacts with carboxylic acids |
Experimental Protocols
Below are detailed methodologies for the derivatization of carboxylic acids using p-BPB and ADAM for subsequent HPLC analysis.
Derivatization Protocol using p-Bromophenacyl Bromide (p-BPB)
This protocol is suitable for the derivatization of a wide range of fatty acids and other carboxylic acids for HPLC-UV analysis.
Materials:
-
Carboxylic acid sample
-
Methanol
-
Potassium hydroxide (KOH) in methanol or potassium bicarbonate (KHCO₃)
-
p-Bromophenacyl Bromide reagent solution
-
Acetonitrile (dry)
-
Reacti-Vials™ or similar reaction vials
-
Nitrogen gas supply
-
Heating block
Procedure:
-
Dissolve the carboxylic acid sample in methanol in a reaction vial.
-
Neutralize the sample to a phenolphthalein endpoint with KOH in methanol. Alternatively, for samples where potassium salts are not desired, use a 3-5 molar excess of KHCO₃.
-
Evaporate the methanol to dryness under a stream of nitrogen.
-
Add the p-Bromophenacyl Bromide reagent and dry acetonitrile to the vial.
-
Heat the reaction mixture at 80-85°C for 30 minutes with stirring.[1][2]
-
Cool the reaction vial to room temperature.
-
The derivatized sample is now ready for direct injection into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at approximately 254 nm.
Derivatization Protocol using 9-Anthryldiazomethane (ADAM)
This method is ideal for achieving high sensitivity through fluorescence detection.
Materials:
-
Carboxylic acid sample
-
Ethyl acetate or another suitable organic solvent
-
Freshly prepared 9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid sample in a suitable organic solvent like ethyl acetate.
-
Add a freshly prepared solution of ADAM to the sample solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[3]
-
No catalyst is required for this reaction.
-
An aliquot of the reaction mixture can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with acetonitrile and water is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 365 nm and emission at approximately 412 nm.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the pre-column derivatization of carboxylic acids for HPLC analysis.
Caption: General workflow for carboxylic acid derivatization.
References
Safety Operating Guide
Safe Disposal of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide: A Procedural Guide
This document provides essential safety, handling, and disposal procedures for 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide (CAS RN: 26482-00-8), a compound also known as Kröhnke reagent.[1] The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE to minimize exposure risk. This compound is harmful if swallowed, and causes skin and serious eye irritation.[2][3]
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.[4]
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][4]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[4]
-
Lab Coat: A standard laboratory coat is required to protect personal clothing.[4]
Safe Handling Practices:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][4]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Store the compound in a tightly closed container in a refrigerator under an inert atmosphere.[2]
Spill and Leak Procedures
In the event of a spill, the area should be isolated. Prevent the substance from entering drains.[4]
For Solid Spills:
-
Place the collected material into a suitable, labeled container for disposal.[2][4]
-
Clean the spill area with a damp cloth.
For Spills in Solution:
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Place the absorbent material into a labeled container for disposal.
Proper Disposal Procedures
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][5]
-
Waste Identification: This compound is classified as hazardous due to its acute oral toxicity and irritant properties.[1][2]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Disposal Route:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of this chemical down the drain or into the environment.[5][6]
-
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 26482-00-8 | [1] |
| Molecular Formula | C₁₂H₁₁IN₂O | [1][3] |
| Molecular Weight | 326.13 g/mol | [1][3] |
| Physical State | Solid (Crystal - Powder) | [2] |
| Color | Pale gray to Reddish gray | [2] |
| Melting Point | 190°C (decomposes) | [2][7] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Irritation 2 | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2][3] |
Disposal Workflow
References
- 1. 1- 2-Oxo-2-(2-pyridinyl)ethyl pyridinium iodide 26482-00-8 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 26482-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Personal protective equipment for handling 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
Essential Safety and Handling Guide for 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety, operational, and disposal information for this compound (CAS No. 26482-00-8).
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 26482-00-8 |
| Molecular Formula | C₁₂H₁₁IN₂O |
| Molecular Weight | 326.13 g/mol |
| GHS Pictogram | GHS07 (Irritant) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed[1][2][3] |
| Classification | Acute Toxicity, Oral (Category 4)[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for pyridinium compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[4] |
| Nitrile Gloves | Recommended for their resistance to pyridine-based compounds. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[4][5][6] | |
| Respiratory | NIOSH-approved Respirator | Use in a well-ventilated area or under a chemical fume hood.[5] A respirator may be necessary for large quantities or in cases of inadequate ventilation.[5] |
Operational Plan: From Receipt to Disposal
Adherence to a strict procedural workflow is critical for ensuring laboratory safety and regulatory compliance.
Detailed Protocols
Storage:
-
Store in a refrigerator.[7]
-
Keep under an inert gas as the substance is air and heat sensitive.[7]
-
Store away from incompatible materials such as oxidizing agents.[7]
Handling:
-
All weighing and transferring of the solid compound should be conducted within a chemical fume hood to control dust and vapors.[5]
-
Avoid creating dust.[5]
-
Use dedicated and clearly labeled glassware and utensils.[5]
-
Keep the container tightly closed when not in use.[6]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Spill Management:
-
For small spills, designate a specific area to contain the spill.
-
Clean the spill area with a suitable solvent and then wash with soap and water.[5]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5]
Waste Treatment and Disposal:
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
It is considered a hazardous waste and must be handled by a licensed waste disposal service.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 26482-00-8 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
